Methyl 2,3-dibromo-3-phenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dibromo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVBYSCJOFAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288591 | |
| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21770-48-9 | |
| Record name | NSC56761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2,3-dibromo-3-phenylpropanoate: A Technical Guide
CAS Number: 21770-48-9
This technical guide provides an in-depth overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated ester widely utilized as a synthetic intermediate in organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its role in the broader context of chemical manufacturing.
Chemical and Physical Properties
This compound is a solid crystalline compound. Its identity and key physicochemical characteristics are summarized below. These properties are crucial for its handling, application in reactions, and purification.
| Property | Value | Source(s) |
| CAS Number | 21770-48-9 | [1],[2] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |
| Molecular Weight | 321.99 g/mol | [1],[3] |
| Synonyms | α,β-Dibromobenzenepropionic acid methyl ester | [1] |
| Melting Point | 117 °C | |
| Boiling Point | 301.2 ± 37.0 °C | (Predicted) |
| Density | 1.728 ± 0.06 g/cm³ | (Predicted) |
| LogP (calculated) | 3.0591 - 3.2 | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the electrophilic addition of bromine (Br₂) across the double bond of its precursor, methyl cinnamate (B1238496). This reaction is a classic example of alkene halogenation.
Experimental Protocol: Synthesis via Bromination of Methyl Cinnamate
This protocol is adapted from a well-established procedure for the analogous ethyl ester.[4]
Materials:
-
Methyl cinnamate
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Bromine (Br₂)
-
Ice bath
-
Round-bottom flask with dropping funnel and air vent
-
Stirring apparatus
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve methyl cinnamate (1 mole equivalent) in an appropriate volume of carbon tetrachloride or dichloromethane.
-
Cooling: Place the flask in an ice bath to cool the solution. This is done to control the exothermicity of the reaction.
-
Bromine Addition: While stirring the solution, add bromine (1 mole equivalent) dropwise using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be slow to prevent the accumulation of unreacted bromine.
-
Reaction Completion: After the addition is complete, allow the mixture to stand for approximately one hour to ensure the reaction goes to completion.
-
Isolation of Crude Product: Pour the reaction solution into a large evaporating dish and allow the solvent to evaporate in a fume hood. The crude dibromo ester will crystallize.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or aqueous ethanol (B145695) to yield white crystals of this compound.
Applications in Research and Drug Development
This compound serves primarily as a synthetic intermediate or building block in organic synthesis. Its utility stems from the two bromine atoms, which are good leaving groups and can be substituted in various nucleophilic substitution reactions to introduce new functional groups.
The related compound, methyl 2-bromo-3-phenylpropanoate, is noted for its value in the synthesis of chiral molecules, where stereocontrol is critical.[5] While specific examples of this compound being a direct precursor to a marketed drug are not prominent in the literature, its structural motif is relevant. The dibromo functionality allows for the creation of alkynes via dehydrobromination or the formation of other complex structures essential for creating libraries of compounds for drug screening.
Currently, there is no documented evidence of this compound directly interacting with specific biological signaling pathways. Its role in drug development is upstream, as a component used to build more complex, biologically active molecules.
Safety Information
As a halogenated organic compound, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations, particularly those involving bromine and chlorinated solvents, must be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 2,3-dibromo-3-phenylpropionate | 21770-48-9 [amp.chemicalbook.com]
- 3. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR [m.chemicalbook.com]
- 5. Methyl 2-bromo-3-phenylpropanoate [myskinrecipes.com]
Technical Guide: Spectroscopic and Synthetic Insights into Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a plausible synthetic route for methyl 2,3-dibromo-3-phenylpropanoate. Due to the limited availability of experimentally verified public data for this specific compound, the NMR data presented is based on analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of analogous compounds, including ethyl 2,3-dibromo-3-phenylpropionate, methyl 2,3-dibromopropionate, and 2,3-dibromo-3-phenylpropionic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.8 | Doublet | ~11 |
| H-3 | 5.2 - 5.5 | Doublet | ~11 |
| -OCH₃ | 3.7 - 3.9 | Singlet | N/A |
| Aromatic-H | 7.2 - 7.6 | Multiplet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 168 - 172 |
| C-2 | 45 - 50 |
| C-3 | 50 - 55 |
| -OCH₃ | 52 - 54 |
| Aromatic C-ipso | 135 - 140 |
| Aromatic C-ortho | 128 - 130 |
| Aromatic C-meta | 128 - 130 |
| Aromatic C-para | 129 - 131 |
Experimental Protocols
The following sections detail a proposed synthetic route for this compound and a general protocol for acquiring its NMR spectra.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of methyl cinnamate (B1238496). This reaction is an electrophilic addition of bromine across the double bond.
Materials:
-
Methyl cinnamate
-
Bromine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl cinnamate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of methyl cinnamate. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining bromine and hydrobromic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
A general protocol for preparing a sample for NMR analysis is as follows.[1][2][3][4][5]
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (approx. 0.6 mL)[3]
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Cotton or glass wool plug
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent to the vial.[3]
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.[3]
-
Place a small cotton or glass wool plug into a Pasteur pipette to act as a filter.
-
Filter the solution through the plugged pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
The sample is now ready for insertion into the NMR spectrometer.
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a logical workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,3-Dibromo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,3-dibromo-3-phenylpropanoic acid, a halogenated derivative of cinnamic acid. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystallization, and presents a visual workflow of the synthetic process. The information contained herein is intended to support research and development activities where the solid-state properties of this molecule are of interest.
Crystallographic Data Summary
2,3-Dibromo-3-phenylpropanoic acid is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[1][2][3][4] The crystallographic data for both polymorphs are summarized below for comparative analysis.
Orthorhombic Polymorph
The orthorhombic form has been reported with space group Pnma or Pbca.[1][5][6] In this polymorph, the molecule exhibits disorder, with the carbon and oxygen atoms being distributed over two sets of sites.[7]
| Parameter | Value |
| Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma / Pbca |
| a | 7.0278 (1) Å[5] |
| b | 9.7105 (1) Å[5] |
| c | 29.2970 (4) Å[5] |
| V | 1999.33 (4) ų[5] |
| Z | 8[5] |
| T | 100 (2) K[5] |
| μ (Mo Kα) | 8.07 mm⁻¹[5] |
| Dₓ | 2.046 Mg m⁻³[5] |
Monoclinic Polymorph
The monoclinic polymorph crystallizes in the space group P2₁/n.[1][2][3][4][8] A key feature of this structure is the disorder of the aliphatic carbon atoms over three sets of sites.[1][2][3]
| Parameter | Value |
| Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.5382 (2) Å[3] |
| b | 28.8640 (13) Å[3] |
| c | 6.6112 (3) Å[3] |
| β | 111.9350 °[8] |
| V | 980.32 (7) ų[3] |
| Z | 4[3] |
| T | 106 K[3] |
In the crystal packing of both polymorphs, molecules form inversion dimers through O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[1][2][3] These dimers are further linked by weak C—H⋯Br hydrogen bonds.[1][2][3]
Experimental Protocols
The synthesis of 2,3-dibromo-3-phenylpropanoic acid is typically achieved through the bromination of trans-cinnamic acid. Several methods have been reported, with variations in the brominating agent and reaction conditions.
Method 1: Bromination using Bromine in Glacial Acetic Acid
This is a classical approach for the synthesis of the title compound.
Materials:
-
trans-Cinnamic acid
-
Bromine
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve trans-cinnamic acid in glacial acetic acid.
-
Slowly add an excess of bromine to the solution.
-
Precipitate the crude product by the addition of water.[2]
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a 1:1 (v/v) ethanol-water solution at 277 K to obtain colorless crystals.[2]
Method 2: In Situ Generation of Bromine
This method is considered a greener alternative as it avoids the handling of liquid bromine.[9]
Materials:
-
trans-Cinnamic acid (13.5 mmol)
-
Sodium bromide (30.0 mmol)
-
Sodium perborate (B1237305) (15.0 mmol)
-
Glacial acetic acid (25 mL)
-
2 M HCl (aqueous, 50 mL)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, combine cinnamic acid, sodium bromide, and sodium perborate in glacial acetic acid.[9]
-
Stir the mixture at room temperature for 2 hours.[9]
-
Dilute the reaction mixture with 2 M aqueous HCl.[9]
-
Extract the product with diethyl ether (2 x 30 mL).[9]
-
Combine the organic extracts and wash with water (3 x 50 mL).[9]
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Synthetic and Crystallization Workflow
The following diagram illustrates the general experimental workflow for the synthesis and crystallization of 2,3-dibromo-3-phenylpropanoic acid.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S,3R)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (r,s)-2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Stereochemistry of Methyl 2,3-dibromo-3-phenylpropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of methyl 2,3-dibromo-3-phenylpropanoate, a molecule of significant interest in synthetic organic chemistry and as a potential building block in drug development. The guide details the synthesis of its stereoisomers, focusing on the diastereoselective bromination of trans-cinnamic acid and subsequent esterification. It presents a thorough analysis of the stereochemical characterization of the resulting diastereomers, particularly through 1H NMR spectroscopy, and outlines methods for their separation. This document is intended to be a valuable resource for researchers and professionals working with halogenated organic compounds and complex stereochemical systems.
Introduction
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The erythro diastereomer corresponds to the (2R,3S) and (2S,3R) enantiomeric pair, while the threo diastereomer corresponds to the (2R,3R) and (2S,3S) enantiomeric pair. The relative and absolute stereochemistry of this molecule significantly influences its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry crucial for its application in various fields, including medicinal chemistry.
Synthesis and Stereochemical Control
The most common route to this compound involves a two-step process: the bromination of trans-cinnamic acid followed by esterification of the resulting 2,3-dibromo-3-phenylpropanoic acid.
Bromination of trans-Cinnamic Acid
The addition of bromine to the double bond of trans-cinnamic acid is a classic example of an electrophilic addition reaction. The stereochemical outcome of this reaction is predominantly anti-addition, proceeding through a cyclic bromonium ion intermediate. This leads to the preferential formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.
Logical Relationship of Stereoisomer Formation
Caption: Stereoselective bromination of trans-cinnamic acid.
Esterification
The resulting 2,3-dibromo-3-phenylpropanoic acid can be converted to its methyl ester via Fischer esterification. This reaction is typically carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This reaction does not affect the stereocenters at C2 and C3.
Experimental Protocols
Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid
Materials:
-
trans-Cinnamic acid
-
Glacial acetic acid
-
Pyridinium (B92312) tribromide
-
5% Sodium thiosulfate (B1220275) solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trans-cinnamic acid (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).
-
Add pyridinium tribromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for approximately 15-20 minutes.
-
Cool the mixture to room temperature and then in an ice bath.
-
Add 5% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to yield purified erythro-2,3-dibromo-3-phenylpropanoic acid.
-
Dry the product and determine its melting point. The erythro diastereomer has a melting point of approximately 202-204 °C, while the threo diastereomer melts at around 95-97 °C.
Synthesis of Methyl erythro-2,3-Dibromo-3-phenylpropanoate (Adapted Fischer Esterification)
Materials:
-
erythro-2,3-Dibromo-3-phenylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend erythro-2,3-dibromo-3-phenylpropanoic acid (e.g., 1.0 g) in an excess of anhydrous methanol (e.g., 20 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of the methyl ester.
Stereochemical Characterization
The primary method for distinguishing between the erythro and threo diastereomers of this compound is 1H NMR spectroscopy. The key diagnostic signals are the vicinal protons at C2 and C3.
1H NMR Spectroscopy
The relative stereochemistry of the two adjacent chiral centers influences the conformational preferences of the molecule, which in turn affects the dihedral angle between the C2-H and C3-H bonds. According to the Karplus relationship, the magnitude of the vicinal coupling constant (3JHH) is dependent on this dihedral angle.
-
In the erythro isomer, the bulky phenyl and methoxycarbonyl groups prefer to be in an anti-periplanar arrangement in the most stable conformation. This results in a gauche relationship between the C2-H and C3-H protons, leading to a smaller vicinal coupling constant (typically in the range of 2-5 Hz).
-
In the threo isomer, to avoid steric hindrance between the two bromine atoms and the phenyl/methoxycarbonyl groups, the C2-H and C3-H protons are more likely to be in an anti-periplanar conformation. This leads to a larger vicinal coupling constant (typically in the range of 8-12 Hz).
Additionally, the chemical shifts of the C2-H and C3-H protons can differ between the diastereomers due to different anisotropic effects from the phenyl ring in their preferred conformations.
Data Presentation
| Diastereomer | Expected 3JH2-H3 (Hz) | Expected Relative Chemical Shift of C2-H and C3-H |
| Erythro | 2 - 5 | Generally, the protons are more shielded (appear at a lower ppm) compared to the threo isomer. |
| Threo | 8 - 12 | Generally, the protons are more deshielded (appear at a higher ppm) compared to the erythro isomer. |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration.
Separation of Diastereomers
If a mixture of diastereomers is obtained, they can be separated using standard chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), as their different physical properties lead to differential adsorption and elution.
Separation Logic
Caption: Separation of diastereomers by chromatography.
Conclusion
The stereochemistry of this compound is a well-defined system that can be controlled through stereoselective synthesis and characterized using established spectroscopic techniques. The anti-addition of bromine to trans-cinnamic acid provides a reliable route to the erythro diastereomer. The distinct differences in the 1H NMR spectra of the erythro and threo isomers, particularly the vicinal coupling constants, allow for unambiguous stereochemical assignment. This guide provides the necessary theoretical background and practical protocols for the synthesis, characterization, and separation of these important stereoisomers, serving as a valuable tool for researchers in organic and medicinal chemistry.
An In-depth Technical Guide to the Reactivity of Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-dibromo-3-phenylpropanoate is a versatile intermediate in organic synthesis, primarily utilized for the synthesis of phenylpropanoic acid derivatives, which are scaffolds for various biologically active molecules. Its reactivity is dominated by elimination reactions, specifically debromination and dehydrobromination, the course of which is highly dependent on the reaction conditions and the stereochemistry of the starting material. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a halogenated derivative of methyl phenylpropanoate. The presence of two bromine atoms on the aliphatic chain, vicinal to a phenyl group and a methyl ester, confers a high degree of reactivity to the molecule. This reactivity is centered around elimination pathways, making it a valuable precursor for the synthesis of unsaturated compounds, particularly derivatives of cinnamic acid. Understanding the factors that control the outcome of these elimination reactions is crucial for its effective utilization in synthetic organic chemistry. This guide will delve into the primary reactions of this compound, providing detailed experimental procedures and mechanistic insights.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of methyl cinnamate (B1238496). This reaction proceeds via an electrophilic addition of bromine across the double bond.
Experimental Protocol: Bromination of Methyl Cinnamate
Materials:
-
Methyl cinnamate
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve methyl cinnamate in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of methyl cinnamate. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure complete conversion.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Key Reactions and Mechanisms
The primary reactions of this compound are elimination reactions, which can proceed via two main pathways: debromination to form methyl cinnamate and dehydrobromination to yield methyl 2-bromo-3-phenylpropenoate. The choice of base and reaction conditions dictates the predominant pathway.
Debromination Reactions
Debromination involves the removal of both bromine atoms to regenerate the carbon-carbon double bond, yielding methyl cinnamate. This reaction is typically promoted by nucleophilic reagents that can act as reducing agents.
Iodide ion is an effective reagent for the debromination of vicinal dibromides. The reaction proceeds via an E2-like mechanism.
-
Experimental Protocol:
-
Dissolve this compound in acetone (B3395972) in a round-bottom flask.
-
Add a solution of sodium iodide in acetone to the flask.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with a sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting methyl cinnamate by column chromatography or recrystallization.
-
Dimethyl sulfoxide (B87167) can also mediate the reductive elimination of 3-aryl-2,3-dibromopropanoates to form cinnamates in good yields.[1][2] This reaction is notable for proceeding under mild conditions without the need for metals or oxidants.[1] The primary pathway is debromination, although dehydrobromination can be a competing pathway with certain substrates.[1] Mechanistic studies suggest that DMSO acts as both a nucleophile and a bromine scavenger.[1]
-
Experimental Protocol:
-
Dissolve this compound in DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a certain duration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute it with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer thoroughly with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify as needed.
-
Dehydrobromination Reactions
Dehydrobromination involves the removal of a hydrogen atom and a bromine atom to form a double bond. The regioselectivity and stereoselectivity of this reaction are influenced by the base used and the stereochemistry of the starting material.
Strong bases like sodium methoxide (B1231860) typically favor dehydrobromination. The stereochemistry of the starting material can influence the reaction outcome.[1]
-
Experimental Protocol:
-
Prepare a solution of sodium methoxide in methanol (B129727).
-
Add a solution of this compound in methanol to the sodium methoxide solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for a set period.
-
Monitor the formation of methyl 2-bromo-3-phenylpropenoate by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry and concentrate the organic phase to get the crude product.
-
Purify by column chromatography.
-
Quantitative Data
The yields of the elimination reactions of this compound are dependent on the specific reagents and conditions employed. The following table summarizes typical yields for the key reactions.
| Reaction | Reagent | Product(s) | Typical Yield (%) | Reference(s) |
| Debromination | Sodium Iodide | Methyl Cinnamate | High | [1] |
| Debromination | DMSO | Methyl Cinnamate | Good to High | [1][2] |
| Dehydrobromination | Sodium Methoxide | Methyl 2-bromo-3-phenylpropenoate | Varies | [1] |
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.
Spectroscopic Data
-
1H NMR:
-
Aromatic protons: A multiplet in the range of 7.2-7.5 ppm.
-
CH-Br (benzylic): A doublet around 5.5-5.8 ppm.
-
CH-Br (alpha to carbonyl): A doublet around 4.5-4.8 ppm.
-
OCH3: A singlet around 3.7-3.9 ppm.
-
-
13C NMR:
-
C=O (ester): A signal in the range of 165-170 ppm.
-
Aromatic carbons: Signals between 125-140 ppm.
-
CH-Br (benzylic): A signal around 50-55 ppm.
-
CH-Br (alpha to carbonyl): A signal around 45-50 ppm.
-
OCH3: A signal around 52-54 ppm.
-
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is characterized by competing debromination and dehydrobromination pathways. The choice of reagents and reaction conditions allows for the selective synthesis of either methyl cinnamate or methyl 2-bromo-3-phenylpropenoate. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the use of this compound in the synthesis of complex organic molecules for applications in drug discovery and development. Further research into the stereoselective control of these elimination reactions could expand its synthetic utility even further.
References
- 1. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated derivative of methyl cinnamate. Its structure, featuring two chiral centers and reactive bromine atoms, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on experimental details and data presentation for the scientific community. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of phenylpropanoids and their halogenated derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5][6][7][8][9][10] This guide will, therefore, also touch upon the potential biological relevance of this scaffold.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process:
-
Bromination of trans-cinnamic acid: This step involves the electrophilic addition of bromine across the double bond of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid.
-
Esterification: The resulting di-brominated carboxylic acid is then esterified, typically using methanol (B129727) in the presence of an acid catalyst, to produce the desired methyl ester.
Experimental Protocols
Step 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid
This protocol is adapted from established laboratory procedures for the bromination of alkenes.[11][12]
-
Materials:
-
trans-Cinnamic acid
-
Glacial acetic acid
-
Pyridinium (B92312) tribromide
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid (e.g., 8.0 mmol) in glacial acetic acid (e.g., 4.0 mL).
-
Add pyridinium tribromide (e.g., 8.0 mmol) to the solution.
-
Heat the reaction mixture under reflux using a water bath. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine.
-
After the reaction is complete (typically when the solution becomes colorless or pale yellow), cool the mixture to room temperature.
-
Precipitate the product by adding water.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a mixed solvent system of ethanol and water to obtain the purified product.
-
Dry the crystals and determine the melting point. The melting point can help in identifying the stereochemistry of the product, with the erythro form (racemic mixture of (2R,3S) and (2S,3R)) melting at approximately 204 °C and the threo form (racemic mixture of (2R,3R) and (2S,3S)) melting at around 95 °C.[12]
-
Step 2: Esterification of 2,3-dibromo-3-phenylpropanoic acid
This is a standard Fischer esterification procedure.
-
Materials:
-
2,3-dibromo-3-phenylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Suspend 2,3-dibromo-3-phenylpropanoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
-
Reaction Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [13] |
| Molecular Weight | 321.99 g/mol | [13] |
| CAS Number | 21770-48-9 | [14] |
| Appearance | Expected to be a solid or oil | |
| Melting Point | Not readily available in searched literature | |
| Boiling Point | Not readily available in searched literature | |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
While specific spectra for this compound were not directly available in the search results, data for the closely related ethyl ester and the parent carboxylic acid can provide valuable insights.
| Spectroscopic Data | Expected Peaks/Signals (based on analogs and structure) |
| ¹H NMR | - Phenyl protons (multiplet, ~7.2-7.5 ppm)- Methine protons (-CHBr) (doublets, ~4.5-5.5 ppm)- Methyl protons (-OCH₃) (singlet, ~3.7-3.9 ppm) |
| ¹³C NMR | - Carbonyl carbon (~165-170 ppm)- Phenyl carbons (~125-140 ppm)- Methine carbons (-CHBr) (~45-60 ppm)- Methoxy carbon (-OCH₃) (~52-55 ppm) |
| IR Spectroscopy (cm⁻¹) | - C=O stretch (ester) (~1730-1750)- C-O stretch (~1100-1300)- C-Br stretch (~500-700)- Aromatic C-H and C=C stretches |
Chemical Reactions
This compound can undergo several important reactions, primarily involving the elimination of the bromine atoms.
Dehydrobromination and Debromination
Treatment of vicinal dibromides like this compound with a base can lead to either dehydrobromination (elimination of HBr) to form a vinyl bromide or debromination (elimination of Br₂) to form an alkene. The reaction pathway is often dependent on the reaction conditions and the stereochemistry of the starting material.
Experimental Protocol: Dehydrobromination/Debromination
-
Materials:
-
This compound
-
Base (e.g., potassium hydroxide, sodium methoxide, or a non-nucleophilic base like DBU)
-
Solvent (e.g., ethanol, DMSO)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the base to the solution. The reaction may be run at room temperature or with heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with water or a mild acid).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography or distillation.
-
Reaction Scheme
Caption: Elimination pathways for this compound.
Potential Biological Activities
While direct studies on the biological effects of this compound are scarce, the broader class of phenylpropanoids and their derivatives have demonstrated a wide range of pharmacological activities.
-
Anticancer Activity: Numerous studies have reported the synthesis and evaluation of phenylpropanoic acid derivatives as potential anticancer agents.[1][5][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
-
Antimicrobial Activity: Phenylpropanoids have also been investigated for their antibacterial and antifungal properties.[2][3][4] Halogenation of these compounds can sometimes enhance their antimicrobial potency.[6]
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of the target compound.
Conclusion
This compound is a versatile synthetic intermediate with potential for further chemical transformations and exploration of its biological activities. This guide has provided a detailed overview of its synthesis, characterization, and potential applications based on the available scientific literature. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further investigation into the biological properties of this specific compound is warranted, given the promising activities of related phenylpropanoid derivatives.
References
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals [scirp.org]
- 11. prepchem.com [prepchem.com]
- 12. csub.edu [csub.edu]
- 13. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated derivative of methyl cinnamate (B1238496). This document details the compound's discovery through its synthesis, its physicochemical properties, and the experimental protocols for its preparation and characterization.
Introduction
This compound is a vicinal dibromide synthesized from methyl cinnamate. The discovery and study of this compound are rooted in the broader exploration of electrophilic addition reactions to α,β-unsaturated carbonyl compounds. The addition of bromine to the double bond of cinnamic acid and its esters has been a subject of interest for understanding reaction mechanisms and stereochemistry. This compound serves as a valuable intermediate in organic synthesis and a model system for studying the effects of halogenation on the reactivity and potential biological activity of phenylpropanoids.
Physicochemical Properties
The properties of this compound have been determined through various analytical techniques. A summary of its key physical and chemical data is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol [1] |
| CAS Number | 21770-48-9 |
| IUPAC Name | This compound |
| Appearance | Crystalline solid |
| Melting Point | The melting point of the related ethyl ester is reported as 65-71°C (crude) and 74-75°C (recrystallized). |
| Solubility | Soluble in organic solvents like carbon tetrachloride and dichloromethane. |
Synthesis
The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to methyl cinnamate.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the established procedure for the bromination of the analogous ethyl cinnamate[2].
Materials:
-
Methyl cinnamate
-
Bromine
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Ice bath
-
Dropping funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl cinnamate (1 mole) in carbon tetrachloride (100 cc) in a 1-liter round-bottom flask.
-
Place the flask in an ice bath to cool the solution.
-
Using a dropping funnel, add bromine (1 mole, 51.2 cc) in small portions with frequent stirring. The disappearance of the bromine color will be rapid at first and slow down as the reaction proceeds. The addition should take approximately 20-25 minutes. No hydrogen bromide should be evolved.
-
After the addition is complete, allow the solution to stand for one hour.
-
Pour the reaction mixture into a large evaporating dish and allow the solvent and any unreacted bromine to evaporate. The product will crystallize as a solid cake.
-
Break up the crystalline cake and transfer it to a Büchner funnel. Use suction to remove any remaining traces of bromine.
-
The crude product can be purified by recrystallization from petroleum ether (b.p. 70-90°C).
Yield: The crude yield of the analogous ethyl ester is reported to be 83-85%[2]. A similar yield can be expected for the methyl ester.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| ~3.8 (s, 3H) | -OCH₃ |
| ~4.5-5.5 (m, 2H) | -CH(Br)-CH(Br)- |
| ~7.2-7.5 (m, 5H) | Aromatic protons |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. The provided data for the ethyl ester can be used as a reference.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment of Functional Group |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~690-770 | C-Br stretch |
Note: IR data for the related 2,3-dibromo-3-phenylpropanoic acid and ethyl ester are available and support these assignments.[4][5][6]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 320, 322, 324 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern of two bromine atoms. |
| 241, 243 | Loss of Br |
| 162 | Loss of 2Br |
| 103 | Phenyl group fragment |
| 59 | COOCH₃ fragment |
Note: The mass spectrum of the related 2,3-dibromo-3-phenylpropanoic acid shows a top peak at m/z 103.[7]
Reaction Mechanism and Stereochemistry
The bromination of an alkene proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.
Caption: Mechanism of bromine addition to methyl cinnamate.
Starting with trans-methyl cinnamate, the anti-addition results in the formation of a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers (the erythro diastereomer).
Experimental Workflow
The overall experimental workflow from starting materials to the purified product is summarized below.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its synthesis, properties, and characterization. The straightforward synthesis via electrophilic bromination of methyl cinnamate makes it an accessible compound for further research. The information presented here serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a building block or a subject of further investigation.
References
- 1. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) 1H NMR [m.chemicalbook.com]
- 4. Methyl 2,3-dibromo-3-phenylpropionate(21770-48-9) IR Spectrum [m.chemicalbook.com]
- 5. Solved this is a IR spectrum for | Chegg.com [chegg.com]
- 6. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) IR Spectrum [m.chemicalbook.com]
- 7. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for methyl 2,3-dibromo-3-phenylpropanoate, a halogenated ester with applications in organic synthesis. Due to the limited availability of data for this specific compound, information from structurally similar molecules, such as ethyl 2,3-dibromo-3-phenylpropanoate and 2,3-dibromo-3-phenylpropionic acid, has been included to provide a more complete safety profile. Researchers should handle this compound with care, assuming it may share the hazardous properties of its analogs.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. Data for closely related compounds are also provided for comparison.
| Property | This compound | 2,3-Dibromo-3-phenylpropionic acid | Ethyl 2,3-dibromo-3-phenylpropanoate |
| Molecular Formula | C₁₀H₁₀Br₂O₂[1][2] | C₉H₈Br₂O₂ | C₁₁H₁₂Br₂O₂ |
| Molecular Weight | 321.99 g/mol [1][2] | 307.97 g/mol | 336.02 g/mol |
| CAS Number | 21770-48-9[2][3] | 6286-30-2 | 5464-70-0 |
| Appearance | Off-white powder (Predicted)[4] | Off-white powder[4] | No data available |
| Melting Point | 117 °C (Predicted)[3] | 200 °C (decomposes)[4] | No data available |
| Boiling Point | 301.2 ± 37.0 °C (Predicted)[3] | 321.5 ± 42.0 °C (Predicted)[4] | No data available |
| Density | 1.728 ± 0.06 g/cm³ (Predicted)[3] | No data available | No data available |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not consistently available, the classifications for its close analogs, 2,3-dibromo-3-phenylpropionic acid and ethyl 2,3-dibromo-3-phenylpropanoate, indicate that it should be treated as a hazardous substance.
Pictograms:
| Pictogram | Hazard Class |
| GHS07 | Skin Irritation, Eye Irritation, Respiratory Tract Irritation[5][6] |
Hazard Statements:
-
H319: Causes serious eye irritation. [5]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.[4][5][6]
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of 2,3-Dibromo-2-Methylpropanoic Acid (Analog)
Reaction: Bromination of methacrylic acid.[7]
Materials:
-
Methacrylic acid
-
Bromine
-
Water
Procedure: [7]
-
In a three-necked flask, dissolve methacrylic acid (e.g., 40g, 0.4646 mol) in water (e.g., 160ml).
-
Heat the solution to 75 °C with stirring.
-
Slowly add bromine (e.g., 74.4g, 0.4646 mol) dropwise over approximately 30 minutes.
-
Continue the reaction at 75 °C for 3 hours to obtain the crude product solution.
-
Cool the reaction mixture to below 5 °C to induce crystallization.
-
Filter the solid product and wash it with cold water 2-3 times.
-
Dry the solid to obtain 2,3-dibromo-2-methylpropanoic acid.
Purification by Recrystallization
A general protocol for the purification of solid organic compounds by recrystallization is provided below. The choice of solvent is critical and must be determined experimentally.
Procedure:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[8]
Toxicology and Metabolism
Quantitative toxicity data, such as LD50 values, for this compound are not available in the searched literature. However, the GHS hazard statements for similar compounds indicate potential for skin, eye, and respiratory irritation.
The metabolism of halogenated alkanes can proceed through several pathways, often involving cytochrome P450 enzymes and glutathione (B108866) S-transferases.[5] A potential metabolic pathway for haloalkanes involves bioactivation, which can lead to the formation of reactive intermediates.[5] This process can include the formation of S-(halomethyl)glutathione or glutathione episulfonium ions.[5] It is important to note that this is a generalized pathway and has not been specifically verified for this compound.
References
- 1. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 2,3-dibromo-3-phenylpropionate | 21770-48-9 [amp.chemicalbook.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2,3-dibromo-3-phenylpropanoate, a halogenated derivative of a phenylpropanoic acid ester. Due to a lack of extensive research on this specific compound, this document focuses on its chemical identity, synthesis, and physicochemical properties, drawing parallels with closely related compounds where necessary. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₁₀H₁₀Br₂O₂. The structure contains two chiral centers, leading to the possibility of four stereoisomers. The IUPAC naming convention distinguishes between these stereoisomers, for example, methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate and methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate.[1]
Physicochemical Properties
Quantitative data for this compound is limited, with much of the available information being computationally predicted. The following table summarizes the key physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 321.99 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | PubChem[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| CAS Number | 21770-48-9 | Sigma-Aldrich[3] |
Note: The lack of experimentally determined physical constants such as melting and boiling points highlights the need for further empirical investigation of this compound.
Synthesis and Experimental Protocols
Synthesis of 2,3-dibromo-3-phenylpropanoic acid
The precursor, 2,3-dibromo-3-phenylpropanoic acid, can be synthesized from cinnamic acid via the addition of bromine. Two common laboratory methods are described below.
Method 1: Bromination in Ether [4]
-
Materials: Cinnamic acid, dry ether, bromine, ice-water bath, dilute sodium hydroxide (B78521) solution, hydrochloric acid, dilute ethyl alcohol.
-
Procedure:
-
Dissolve 25 g of cinnamic acid in 100-125 ml of dry ether in a round-bottom flask fitted with a dropping funnel.
-
Cool the flask in an ice-water bath.
-
Slowly add 27 g of bromine from the dropping funnel. The reaction should be conducted in diffused light to control the reaction rate.
-
Continue the addition until the bromine color disappears, indicating the completion of the reaction.
-
The product can be isolated by either evaporating the ether and recrystallizing the residue from dilute ethyl alcohol, or by extracting the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2,3-dibromo-3-phenylpropanoic acid, which is then collected and recrystallized.
-
Method 2: Solid-Phase Bromination [4]
-
Materials: Finely divided cinnamic acid, concentrated sulfuric acid (as a desiccant), bromine, dilute ethyl alcohol.
-
Procedure:
-
Spread 40 g of finely divided cinnamic acid on a large clock glass and place it in a desiccator over concentrated sulfuric acid.
-
Place a dish containing 45 g of dry bromine on a glass tripod above the cinnamic acid within the desiccator.
-
Close the desiccator and allow it to stand for approximately 3 days, or until all the bromine has been absorbed by the cinnamic acid.
-
Remove the product and expose it to the air for several hours.
-
Recrystallize the crude product from dilute alcohol.
-
Esterification of 2,3-dibromo-3-phenylpropanoic acid
The final step is the esterification of 2,3-dibromo-3-phenylpropanoic acid with methanol (B129727). While a specific protocol for this substrate is unavailable, a general Fischer esterification procedure can be adapted.[5]
-
Materials: 2,3-dibromo-3-phenylpropanoic acid, methanol, concentrated sulfuric acid (catalyst), saturated aqueous sodium bicarbonate solution, ether, brine.
-
Procedure:
-
In a round-bottom flask, combine 2,3-dibromo-3-phenylpropanoic acid with an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling, evaporate the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
A workflow for the synthesis is presented in the following diagram:
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
There is currently no published research detailing the biological activity or potential applications of this compound. However, the structural class of halogenated phenylpropanoids has been a subject of interest in medicinal chemistry. It is important to note that the following information is provided for context and does not represent data for the title compound.
Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Brominated organic compounds, in particular, have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The presence of bromine atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.
Given the lack of specific data, any investigation into the biological effects of this compound would be exploratory. Initial screening could involve assays for cytotoxicity against various cancer cell lines, as well as antimicrobial activity against a panel of pathogenic bacteria and fungi.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not available in public databases. For the purpose of characterization, researchers would need to acquire ¹H NMR, ¹³C NMR, IR, and mass spectra.
For reference, the mass spectrum of a related compound, methyl 2,3-dibromopropionate, is available and shows characteristic isotopic patterns for a dibrominated compound.[6] Similarly, ¹H NMR and IR spectra for the precursor, 2,3-dibromo-3-phenylpropionic acid, have been reported and could provide some guidance for the analysis of the final product.[7]
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure but remains largely uncharacterized in terms of its physical properties, biological activity, and potential applications. This technical guide has outlined a plausible synthetic route and compiled the limited available data.
Future research should focus on:
-
Detailed Synthesis and Characterization: A comprehensive experimental protocol for the synthesis and purification of this compound is needed, along with full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties.
-
Biological Screening: A broad-based biological screening of the compound is warranted to explore its potential as a cytotoxic, antimicrobial, or enzyme-inhibiting agent.
-
Stereoselective Synthesis and Evaluation: The synthesis of individual stereoisomers and the evaluation of their distinct biological activities would be a valuable area of investigation.
This guide serves as a starting point for researchers and drug development professionals who may see potential in exploring the properties and applications of this and other novel halogenated compounds.
References
- 1. Methyl(2R,3R)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 2,3-dibromopropionate [webbook.nist.gov]
- 7. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 2,3-dibromo-3-phenylpropanoate as a versatile intermediate in organic synthesis. The primary applications highlighted are debromination and dehydrobromination reactions, which yield valuable unsaturated compounds.
Introduction
This compound is a vicinal dibromide that serves as a key precursor for the synthesis of various organic molecules. Its strategic location of two bromine atoms allows for selective elimination reactions to form carbon-carbon double and triple bonds. The stereochemistry of the starting material can influence the reaction pathway and the stereochemical outcome of the products. The principal transformations of this compound are debromination to yield methyl cinnamate (B1238496) and dehydrobromination to afford methyl 2-bromo-3-phenylpropenoate. Further elimination can produce methyl phenylpropiolate.
Key Synthetic Applications
The primary synthetic utility of this compound lies in elimination reactions. The choice of reagent and reaction conditions dictates the product outcome.
-
Debromination to Methyl Cinnamate: Treatment with a soft nucleophile like iodide ion results in the elimination of both bromine atoms to yield methyl cinnamate, a valuable fragrance and flavor agent, and a precursor for other molecules.
-
Dehydrobromination to Methyl 2-Bromo-3-phenylpropenoate: The use of a strong, non-nucleophilic base such as sodium methoxide (B1231860) promotes the elimination of one equivalent of hydrogen bromide to produce methyl 2-bromo-3-phenylpropenoate. The stereochemistry of the starting material can influence the isomeric purity of the product.
-
Double Dehydrobromination to Methyl Phenylpropiolate: Under more forcing conditions with a strong base, a second elimination of hydrogen bromide can occur to yield methyl phenylpropiolate, a useful building block in the synthesis of more complex molecules, including heterocycles.
Logical Workflow for the Utilization of this compound
Application Notes and Protocols: Reactions of Methyl 2,3-Dibromo-3-Phenylpropanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dibromo-3-phenylpropanoate is a versatile synthetic intermediate whose reactivity is characterized by the presence of two bromine atoms on adjacent carbons, vicinal to a phenyl group and an ester moiety. This arrangement allows for a range of nucleophilic reactions, primarily elimination pathways, leading to the formation of valuable unsaturated compounds. Understanding the reaction of this substrate with different nucleophiles is crucial for controlling product formation and designing efficient synthetic routes in medicinal chemistry and materials science.
These application notes provide a detailed overview of the primary reaction pathways of this compound with common nucleophiles, including dehydrobromination and debromination. Detailed experimental protocols for key transformations are provided, along with a summary of expected outcomes and yields based on available literature.
Reaction Pathways
The primary reactions of this compound with nucleophiles are elimination reactions. The specific pathway, either dehydrobromination or debromination, is largely determined by the nature of the nucleophile.
-
Dehydrobromination: This pathway is favored by strong, non-polarizable bases such as alkoxides. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon alpha to the ester group, and a bromide ion is eliminated from the adjacent carbon, leading to the formation of a carbon-carbon double bond. The stereochemistry of the starting material can influence the stereochemical outcome of the product.
-
Debromination: This pathway is promoted by soft, polarizable nucleophiles like iodide ions. The reaction involves a nucleophilic attack on one of the bromine atoms, leading to the formation of a bromonium ion intermediate, which then collapses to form an alkene with the elimination of a second bromide ion. This reaction is also typically stereospecific, proceeding via an anti-elimination.
Data Presentation
The following table summarizes the expected products and reported yields for the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Major Product | Typical Yield (%) |
| Methoxide (B1231860) | Sodium Methoxide (NaOMe) | Methanol (B129727) | Methyl (E)-2-bromo-3-phenylacrylate | Good to High |
| Iodide | Potassium Iodide (KI) | Acetone | Methyl (E)-cinnamate | High |
| Azide | Sodium Azide (NaN3) | DMF/DMSO | Methyl 2-azido-3-phenylacrylate (presumed) | Data not readily available |
Experimental Protocols
Protocol 1: Dehydrobromination with Sodium Methoxide
Objective: To synthesize methyl (E)-2-bromo-3-phenylacrylate via dehydrobromination of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure methyl (E)-2-bromo-3-phenylacrylate.
Protocol 2: Debromination with Potassium Iodide
Objective: To synthesize methyl (E)-cinnamate via debromination of this compound.
Materials:
-
This compound
-
Potassium iodide (KI)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add potassium iodide (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated potassium bromide and potassium iodide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude methyl (E)-cinnamate.
-
If necessary, purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: E2 Dehydrobromination Mechanism.
Caption: Iodide-induced Debromination Mechanism.
Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Precursor for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dibromo-3-phenylpropanoate is a vicinal dibromide that, in theory, could serve as an electrophilic substrate for the synthesis of various nitrogen- and sulfur-containing heterocycles. The presence of two leaving groups (bromide) and an ester functionality suggests potential for reactions with dinucleophiles to form cyclic structures. However, a comprehensive review of the scientific literature reveals a notable absence of its direct application as a precursor for the synthesis of common heterocycles such as aziridines, pyrazoles, oxazolines, and thiazoles.
The primary challenge in utilizing this substrate lies in the high propensity for competing elimination reactions, specifically dehydrobromination and debromination, under the basic or nucleophilic conditions typically required for heterocycle formation. These elimination pathways lead to the formation of unsaturated compounds rather than the desired cyclic products.
This document provides a theoretical framework for the potential, albeit undocumented, use of this compound in heterocyclic synthesis, focusing on a plausible multi-step pathway to a pyrazole (B372694) derivative. The experimental protocols and quantitative data presented are hypothetical and intended for illustrative purposes to guide potential research in this area.
Hypothetical Application: Synthesis of Methyl 5-Phenyl-1H-pyrazole-3-carboxylate
A plausible, though unconfirmed, route to a pyrazole derivative from this compound would likely proceed through an initial elimination step to form a more reactive intermediate, followed by cyclization with a hydrazine (B178648) derivative.
Proposed Reaction Pathway
The proposed two-step synthesis involves:
-
Dehydrobromination: Treatment of this compound with a non-nucleophilic base to induce elimination of HBr, yielding methyl 2-bromo-3-phenylpropenoate.
-
Cyclocondensation: Reaction of the resulting α,β-unsaturated ester with hydrazine in a suitable solvent to form the pyrazole ring.
Quantitative Data (Hypothetical)
The following table summarizes the projected quantitative data for the proposed two-step synthesis. These values are illustrative and would require experimental validation.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dehydrobromination | This compound | DBU (1.1 eq) | Toluene (B28343) | 80 | 4 | 75 |
| 2. Cyclocondensation | Methyl 2-bromo-3-phenylpropenoate | Hydrazine hydrate (B1144303) (1.2 eq) | Ethanol (B145695) | Reflux | 6 | 60 |
Experimental Protocols (Hypothetical)
Step 1: Synthesis of Methyl 2-bromo-3-phenylpropenoate (Intermediate)
Materials:
-
This compound (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in toluene in a round-bottom flask, add DBU dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl 2-bromo-3-phenylpropenoate.
Step 2: Synthesis of Methyl 5-phenyl-1H-pyrazole-3-carboxylate (Final Product)
Materials:
-
Methyl 2-bromo-3-phenylpropenoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve methyl 2-bromo-3-phenylpropenoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified methyl 5-phenyl-1H-pyrazole-3-carboxylate.
Logical Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates the logical considerations and potential pathways when attempting to use this compound as a precursor for heterocycles.
Conclusion
While this compound is not a commonly cited precursor for heterocyclic synthesis in the existing literature, likely due to the prevalence of competing elimination reactions, its potential utility should not be entirely dismissed. A multi-step approach, involving an initial, controlled elimination to form a reactive unsaturated intermediate, may offer a viable, albeit indirect, route to certain heterocyclic systems. The hypothetical protocol provided for the synthesis of a pyrazole derivative serves as a conceptual starting point for researchers interested in exploring the synthetic potential of this and related vicinal dibromo compounds. Any investigation into these pathways should be approached with the understanding that extensive optimization of reaction conditions would be necessary to favor the desired cyclization over competing side reactions.
experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate
Application Note: Synthesis of Methyl 2,3-Dibromo-3-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed via the electrophilic addition of bromine to methyl cinnamate (B1238496).
Introduction
This compound is synthesized through the bromination of the alkene functional group in methyl cinnamate. This reaction is a classic example of electrophilic halogen addition to a carbon-carbon double bond. The mechanism typically involves the formation of a cyclic bromonium ion intermediate, followed by a nucleophilic attack by a bromide ion, resulting in an anti-addition of the two bromine atoms across the double bond.[1] This protocol outlines the necessary reagents, equipment, and steps for a safe and efficient synthesis in a laboratory setting.
Reaction Scheme:
Methyl Cinnamate + Bromine → this compound
Experimental Protocol
This protocol is adapted from established methods for the bromination of cinnamic acid and its derivatives.[1][2][3]
2.1 Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl Cinnamate | C₁₀H₁₀O₂ | 162.19 | 5.00 g (30.8 mmol) | Starting material.[4] |
| Bromine (Br₂) | Br₂ | 159.81 | 1.60 mL (4.93 g, 30.8 mmol) | Caution: Highly toxic and corrosive. |
| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 50 mL | Solvent. Caution: Volatile and toxic.[2] |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 10% aqueous solution | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |
| Brine | NaCl (aq) | - | Saturated aqueous solution | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2-3 g | Drying agent. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | For recrystallization. |
2.2 Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
2.3 Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.8 mmol) of methyl cinnamate in 30 mL of dichloromethane.
-
Bromine Solution Preparation: In a separate flask, carefully prepare a solution of 1.60 mL (4.93 g, 30.8 mmol) of bromine in 20 mL of dichloromethane.
-
Reaction Setup: Place the round-bottom flask containing the methyl cinnamate solution in an ice-water bath and begin stirring. Attach a dropping funnel containing the bromine solution to the flask.
-
Addition of Bromine: Add the bromine solution dropwise from the dropping funnel to the stirred methyl cinnamate solution over approximately 20-30 minutes. Maintain the temperature below 10 °C during the addition. The characteristic orange-red color of bromine should disappear as it reacts.[5] If the color persists, slow down the addition rate.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath. If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel.[2]
-
If no precipitate forms, transfer the reaction mixture to a separatory funnel.
-
Wash the solution sequentially with 20 mL of 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude solid product from a minimal amount of hot ethanol.[6]
-
Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
-
-
Characterization: Determine the mass of the final product to calculate the percent yield. Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
2.4 Safety Precautions
-
Bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns. Handle it exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving this solvent should be performed in a fume hood.[2]
-
Ensure all glassware is properly secured.
Data Summary
The following table summarizes key quantitative data for the synthesized product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [7] |
| Molar Mass | 321.99 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~110-112 °C (for the erythro isomer) | N/A |
| Expected Yield | > 85% | [8] |
Note: The melting point can vary depending on the specific stereoisomer formed. The anti-addition to trans-methyl cinnamate yields the erythro diastereomer. The expected yield is based on analogous reactions and may vary based on experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemconnections.org [chemconnections.org]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. methyl 2,3-dibromo-3-phenyl-propanoate | CAS#:21770-48-9 | Chemsrc [chemsrc.com]
- 5. youtube.com [youtube.com]
- 6. csub.edu [csub.edu]
- 7. methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | CID 6994241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated ester that serves as a valuable and versatile precursor in medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of various heterocyclic compounds, most notably aziridine (B145994) derivatives. The inherent reactivity of the vicinal dibromides allows for facile cyclization reactions to form strained ring systems that are often associated with significant biological activity. This document provides detailed application notes on its use in the development of potential anticancer agents and protocols for the synthesis and evaluation of its derivatives.
Application Notes
Core Application: Synthesis of Aziridine-2-Carboxylates
The principal application of this compound in medicinal chemistry is as a starting material for the synthesis of substituted aziridine-2-carboxylates. Aziridines are three-membered nitrogen-containing heterocycles that are of great interest due to their presence in numerous natural products and their potent biological activities.[1][2] The reaction of this compound with primary amines leads to a double nucleophilic substitution, resulting in the formation of the corresponding N-substituted methyl 3-phenylaziridine-2-carboxylate. This synthetic route provides a straightforward method to access a variety of aziridine derivatives by simply varying the amine used in the reaction.
Medicinal Relevance of Aziridine Derivatives: Anticancer Activity
Many compounds containing the aziridine moiety have demonstrated significant pharmacological activity, including anticancer, antibacterial, and antifungal properties.[1][2] In the context of oncology, the strained aziridine ring behaves as a potent electrophile, making these compounds effective alkylating agents.[3][4] This reactivity allows them to form covalent bonds with biological nucleophiles, such as the nitrogenous bases in DNA.[3] Several clinically used anticancer drugs, like Mitomycin C and Thiotepa, contain aziridine rings and their cytotoxicity is attributed to their ability to alkylate DNA.[3][5]
Mechanism of Action: DNA Alkylation and Induction of Apoptosis
The anticancer mechanism of aziridine derivatives synthesized from this compound is predicated on their ability to function as DNA alkylating agents.[4][5] Upon introduction into a biological system, the electrophilic aziridine ring can be attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[6] This leads to the formation of bulky DNA adducts.[5] If a second reactive site is present on the molecule, it can lead to interstrand or intrastrand cross-linking of DNA.[6] This DNA damage disrupts essential cellular processes like DNA replication and transcription.[3] If the cell's DNA repair mechanisms are overwhelmed or unable to correct the damage, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated, leading to the selective killing of rapidly proliferating cancer cells.[6]
The Role of the Nucleotide Excision Repair (NER) Pathway
The efficacy of DNA alkylating agents can be influenced by the cell's capacity for DNA repair. The Nucleotide Excision Repair (NER) pathway is a crucial mechanism for repairing bulky DNA lesions, such as those formed by aziridine compounds.[7][8] The NER pathway recognizes the distortion in the DNA helix caused by the adduct, excises the damaged segment, and synthesizes a new, correct strand of DNA.[7][8] Consequently, cancer cells with deficiencies in the NER pathway are often hypersensitive to treatment with such alkylating agents.[3][5] This presents a potential therapeutic strategy where aziridine derivatives could be particularly effective in tumors with known NER pathway defects.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-benzyl-3-phenylaziridine-2-carboxylate
This protocol describes a representative procedure for the synthesis of an N-substituted aziridine-2-carboxylate (B8329488) from this compound.
Materials and Reagents:
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add triethylamine (2.2 eq).
-
Stir the mixture at room temperature and add benzylamine (1.1 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure methyl 1-benzyl-3-phenylaziridine-2-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic activity of the synthesized aziridine derivative against cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line for control (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized methyl 1-benzyl-3-phenylaziridine-2-carboxylate (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilizing solution
-
Doxorubicin (positive control)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compound and the positive control (Doxorubicin) in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table summarizes representative anticancer activity data for the synthesized compound, Methyl 1-benzyl-3-phenylaziridine-2-carboxylate. These values are illustrative and based on activities reported for similar aziridine-containing compounds.
| Compound | Cancer Cell Line | IC50 (µM) [Representative] |
| Methyl 1-benzyl-3-phenylaziridine-2-carboxylate | MCF-7 (Breast) | 15.5 |
| Methyl 1-benzyl-3-phenylaziridine-2-carboxylate | HeLa (Cervical) | 12.8 |
| Methyl 1-benzyl-3-phenylaziridine-2-carboxylate | A549 (Lung) | 18.2 |
| Methyl 1-benzyl-3-phenylaziridine-2-carboxylate | HCT116 (Colon) | 14.1 |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin (Positive Control) | HeLa (Cervical) | 0.5 |
| Doxorubicin (Positive Control) | A549 (Lung) | 0.9 |
| Doxorubicin (Positive Control) | HCT116 (Colon) | 0.6 |
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Caption: Proposed mechanism of anticancer action.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity evaluation of aziridine-1,2,3-triazole hybrid derivatives | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-dibromo-3-phenylpropanoate, a derivative of methyl cinnamate (B1238496), is a highly functionalized molecule that holds significant potential as a versatile building block in organic synthesis. Its vicinal dibromide structure, coupled with an ester moiety and a phenyl group, offers multiple reaction sites for elaboration into more complex molecular architectures. While direct applications in completed total syntheses are not extensively documented in current literature, its chemical nature allows for its use in the formation of key synthetic intermediates such as vinyl bromides and alkynes, which are valuable precursors for a wide range of natural products and pharmaceutical agents. This document provides an overview of its synthesis and detailed protocols for its potential synthetic transformations.
Introduction
Vicinal dibromides are important intermediates in organic synthesis, primarily serving as precursors to alkenes and alkynes through elimination reactions. They are also amenable to various substitution and coupling reactions. This compound, readily prepared from the common fragrance and flavoring agent methyl cinnamate, combines this reactive vicinal dibromide functionality with other synthetic handles, making it an attractive starting material for the synthesis of complex molecules. The presence of the phenyl ring and the methyl ester group allows for a diverse range of subsequent chemical modifications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic addition of bromine to the double bond of methyl cinnamate. This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.
Experimental Protocol: Bromination of Methyl Cinnamate
Materials:
-
Methyl cinnamate
-
Bromine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium thiosulfate (B1220275) solution, saturated aqueous
-
Sodium bicarbonate solution, saturated aqueous
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl cinnamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution of methyl cinnamate via the dropping funnel. The addition should be done in the dark or with the flask wrapped in aluminum foil to prevent light-induced radical reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. The reddish-brown color of bromine should disappear.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) to afford this compound as a white solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| Methyl Cinnamate | This compound | Bromine | Dichloromethane | Typically >90% | General procedure based on analogous reactions |
Potential Synthetic Applications and Protocols
While specific examples of this compound in total synthesis are scarce, its structure suggests several potential applications. The following protocols are based on the known reactivity of vicinal dibromides and related compounds.
Synthesis of Methyl 2-bromo-3-phenylpropenoate (Vinyl Bromide)
Elimination of one equivalent of HBr from this compound can lead to the formation of a vinyl bromide, a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Stille, Heck).
Experimental Protocol: Dehydrobromination to Vinyl Bromide
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base (e.g., DBU)
-
Acetone (B3395972) or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone or dichloromethane in a round-bottom flask.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC. The choice of solvent and temperature can influence the stereoselectivity of the resulting alkene.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired methyl 2-bromo-3-phenylpropenoate isomers.
Synthesis of Methyl 3-phenylpropiolate (Alkyne)
Double elimination of HBr can yield methyl 3-phenylpropiolate, a useful precursor for the synthesis of various heterocycles and for click chemistry applications. This typically requires a strong base.
Experimental Protocol: Double Elimination to Alkyne
Materials:
-
This compound
-
Sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or liquid ammonia
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using t-BuOK in THF):
-
To a stirred suspension of potassium tert-butoxide (2.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-phenylpropiolate.
Quantitative Data for Analogous Double Elimination:
| Starting Material | Product | Reagents | Solvent/Conditions | Yield | Reference |
| 2,3-Dibromo-3-phenylpropanoic acid | 3-Phenylpropiolic Acid | 5 equiv. KOH | EtOH/toluene, then HCl/H₂O | 25-31% | [1] |
Note: The yield for the ester is expected to be comparable or potentially higher under optimized conditions.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of the title compound and its potential transformations.
Caption: Synthetic route to and potential transformations of this compound.
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential for application in the synthesis of complex organic molecules. Although its direct use in total synthesis is not yet widely reported, its utility as a precursor to valuable synthetic intermediates such as vinyl bromides and alkynes is clear. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals and natural product analogues. Further investigation into its reactivity, particularly in stereoselective transformations and cycloaddition reactions, is warranted and could expand its role as a key building block in modern organic synthesis.
References
Purification Protocol for Methyl 2,3-dibromo-3-phenylpropanoate: Application Notes for Researchers
Abstract
This application note provides detailed protocols for the purification of methyl 2,3-dibromo-3-phenylpropanoate, a key intermediate in the synthesis of various organic compounds. The protocols are designed for researchers, scientists, and professionals in drug development who require high-purity materials for their work. Two primary methods of purification are presented: recrystallization and flash column chromatography. This document includes experimental procedures, data presentation in tabular format, and a graphical representation of the purification workflow.
Introduction
This compound is a halogenated ester commonly synthesized via the bromination of methyl cinnamate. The crude product of this reaction often contains unreacted starting materials, by-products, and residual reagents, necessitating a robust purification strategy to achieve the high purity required for subsequent synthetic steps. This note details two effective methods for the purification of this compound: recrystallization, which is ideal for crystalline solids, and flash column chromatography, a versatile technique for separating components of a mixture based on polarity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the identification and purity assessment of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 117 °C[1][2] |
| Boiling Point | 301.2 ± 37.0 °C (Predicted)[1][2] |
| Density | 1.728 ± 0.06 g/cm³ (Predicted)[1][2] |
Table 1: Physicochemical Properties of this compound.
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. It outlines the decision-making process based on the nature of the crude product and the desired purity.
Caption: Logical workflow for the purification of this compound.
Experimental Protocols
Method 1: Recrystallization from a Mixed-Solvent System
Recrystallization is a highly effective method for purifying solid compounds. For this compound, a mixed-solvent system of ethanol (B145695) and water is recommended, analogous to the purification of the corresponding carboxylic acid.[3][4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to just below boiling while stirring until the solid dissolves completely.[4]
-
Inducing Precipitation (Cloud Point): While the solution is still hot, add hot deionized water dropwise until the solution begins to turn cloudy. This indicates that the solution is saturated.[3]
-
Redissolution: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[3][4]
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
Expected Results: This method should yield a white crystalline solid with a sharp melting point close to the literature value of 117 °C. The recovery of pure product is expected to be in the range of 80-85%.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for both solid and oily crude products. It separates compounds based on their differential adsorption to a stationary phase.
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
Compressed air source (optional)
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Determine the optimal eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of petroleum ether and ethyl acetate. A solvent system that gives the target compound an Rf value of 0.2-0.4 is ideal. Based on similar compounds, a ratio of 30:1 to 40:1 (petroleum ether:ethyl acetate) is a good starting point.[5]
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution can be employed, starting with a less polar mixture (e.g., 40:1 petroleum ether:ethyl acetate) and gradually increasing the polarity (e.g., to 30:1) to elute the target compound.
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Expected Results: Flash column chromatography should yield the pure compound as a white solid upon solvent removal. The expected yield after column chromatography is typically in the range of 65-80%, depending on the purity of the crude material.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two purification methods.
| Parameter | Recrystallization | Flash Column Chromatography |
| Stationary Phase | N/A | Silica Gel (230-400 mesh) |
| Mobile Phase/Solvent | Ethanol/Water | Petroleum Ether/Ethyl Acetate (e.g., 40:1 to 30:1 gradient) |
| Typical Yield | 80-85% | 65-80% |
| Final Purity | High (>98%) | High (>98%) |
| Purity Assessment | Sharp melting point at ~117 °C | Single spot on TLC, NMR |
Table 2: Summary of Purification Protocols and Expected Results.
Conclusion
The choice of purification method for this compound depends on the physical state and purity of the crude product. Recrystallization is a simple and effective method for solid crude materials, often providing high yields of very pure product. Flash column chromatography is a more versatile technique that can be applied to both solid and oily crude products and is excellent for separating the target compound from closely related impurities. Both methods, when performed as described, can yield high-purity this compound suitable for demanding research and development applications.
References
Application Note: Scale-Up Synthesis of Methyl 2,3-Dibromo-3-phenylpropanoate
Abstract
This document provides a comprehensive protocol for the scale-up synthesis of Methyl 2,3-dibromo-3-phenylpropanoate, a valuable intermediate in organic synthesis. The method described is based on the electrophilic addition of bromine to methyl cinnamate (B1238496). This application note offers a detailed experimental procedure, characterization data, and a visual workflow to guide researchers, scientists, and drug development professionals in the safe and efficient production of this compound on a larger scale.
Introduction
This compound serves as a key precursor in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring two chiral centers and reactive bromine atoms, makes it a versatile building block. The synthesis involves the bromination of the alkene double bond in methyl cinnamate. This reaction is typically high-yielding and proceeds via an anti-addition mechanism.[1][2] This protocol has been optimized for safety, yield, and purity on a laboratory scale-up.
Reaction Scheme
The synthesis proceeds via the electrophilic addition of bromine across the double bond of methyl cinnamate.
Diagram: Reaction of Methyl Cinnamate with Bromine to yield this compound.
Methyl Cinnamate Bromine This compound
Data Presentation
Quantitative data for the synthesis is summarized in the tables below.
Table 1: Reagents and Materials
| Compound | Formula | MW ( g/mol ) | CAS No. | Amount (g) | Moles (equiv) |
|---|---|---|---|---|---|
| Methyl Cinnamate | C₁₀H₁₀O₂ | 162.19 | 103-26-4 | 40.5 | 0.25 (1.0) |
| Bromine | Br₂ | 159.81 | 7726-95-6 | 42.0 | 0.26 (1.05) |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 75-09-2 | 500 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | As needed | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - |
| this compound | C₁₀H₁₀Br₂O₂ | 321.99 | 21770-48-9 | - | - |
Table 2: Key Experimental Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Purification Method | Recrystallization from Ethanol (B145695)/Water |
| Typical Yield | 85-95% |
Table 3: Product Characterization
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₀Br₂O₂[3][4] |
| Molecular Weight | 321.99 g/mol [3][4] |
| Melting Point | The related 2,3-dibromo-3-phenylpropanoic acid has a melting point of 195-208 °C.[1][5] The ester's melting point should be determined experimentally. |
| ¹H NMR (CDCl₃) | Expected signals: ~7.3-7.5 ppm (m, 5H, Ar-H), ~5.4 ppm (d, 1H, Ph-CHBr), ~4.8 ppm (d, 1H, CHBrCO₂Me), ~3.8 ppm (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃) | Expected signals: ~168 ppm (C=O), ~138 ppm (Ar-C), ~128-130 ppm (Ar-CH), ~55 ppm (Ph-CHBr), ~53 ppm (OCH₃), ~48 ppm (CHBrCO₂Me). |
| IR (KBr, cm⁻¹) | Expected peaks: ~3000 (Ar C-H), ~1740 (C=O, ester), ~1450 (C=C, aromatic), ~1200 (C-O), ~700 (C-Br). |
| Mass Spec (EI) | m/z for C₁₀H₁₀Br₂O₂. Expected fragments from loss of Br, OCH₃, CO₂CH₃. |
Experimental Protocol
4.1 Materials and Equipment
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
Ice-water bath.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.
4.2 Reagent Preparation
-
Methyl Cinnamate Solution: Dissolve 40.5 g (0.25 mol) of methyl cinnamate in 250 mL of dichloromethane in the 1 L three-necked round-bottom flask.
-
Bromine Solution: In a separate flask, carefully dissolve 42.0 g (0.26 mol) of bromine in 150 mL of dichloromethane.
4.3 Synthesis Procedure
-
Reaction Setup: Assemble the reaction flask in a fume hood. Begin stirring the methyl cinnamate solution and cool the flask to 0 °C using an ice-water bath.
-
Bromine Addition: Transfer the bromine solution to the pressure-equalizing dropping funnel. Add the bromine solution dropwise to the stirred methyl cinnamate solution over approximately 1 hour. Maintain the internal temperature below 10 °C. The characteristic red-orange color of bromine should disappear as it reacts.[1][2] The reaction should be shielded from direct sunlight.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour. The reaction is complete when the solution becomes colorless or pale yellow.
-
Quenching (if necessary): If a persistent orange color remains, add a few drops of cyclohexene (B86901) until the color disappears. This removes unreacted bromine.[1]
-
Work-up:
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any HBr), 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and wash the solid with a small amount of dichloromethane.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethanol and water (e.g., 9:1 ratio) to obtain pure this compound as a white crystalline solid.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
References
Application of Methyl 2,3-Dibromo-3-phenylpropanoate in the Synthesis of a Phenyl-Substituted Pyrimidine Derivative
Introduction
Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated phenylpropanoid derivative that serves as a versatile precursor in organic synthesis. Its utility in pharmaceutical chemistry stems from its ability to undergo elimination and substitution reactions, providing access to a variety of functionalized intermediates. This document outlines the application of this compound in a two-step synthesis of a phenyl-substituted pyrimidine (B1678525), a scaffold of interest in drug discovery due to the diverse biological activities associated with pyrimidine-containing compounds.
Overall Synthetic Scheme
The synthetic strategy involves the initial dehydrobromination of this compound to form the key intermediate, methyl (E)-2-bromo-3-phenylacrylate. This α,β-unsaturated ester then undergoes a condensation reaction with a suitable amidine to yield the target pyrimidine derivative.
Caption: Synthetic workflow for the preparation of a phenyl-substituted pyrimidine.
Part 1: Synthesis of Methyl (E)-2-bromo-3-phenylacrylate
This section details the dehydrobromination of this compound to yield the α,β-unsaturated ester intermediate.
Experimental Protocol
-
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford methyl (E)-2-bromo-3-phenylacrylate.
-
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Yield | ~85-95% |
| Purity | >95% (by NMR) |
Part 2: Synthesis of a Phenyl-Substituted Pyrimidine Derivative
This section describes the synthesis of a phenyl-substituted pyrimidine from methyl (E)-2-bromo-3-phenylacrylate and a generic amidine hydrochloride.
Experimental Protocol
-
Materials:
-
Methyl (E)-2-bromo-3-phenylacrylate
-
Amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in ethanol, the amidine hydrochloride (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of methyl (E)-2-bromo-3-phenylacrylate (1.0 eq) in ethanol is then added, and the reaction mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the phenyl-substituted pyrimidine.
-
Quantitative Data
| Parameter | Value |
| Starting Material | Methyl (E)-2-bromo-3-phenylacrylate |
| Reagents | Amidine hydrochloride, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Yield | ~60-75% |
| Purity | >95% (by HPLC) |
Potential Signaling Pathway Involvement
Pyrimidine derivatives are known to interact with a wide range of biological targets. Depending on the specific substitutions on the pyrimidine ring, these compounds can act as inhibitors of kinases, G-protein coupled receptors (GPCRs), or enzymes involved in nucleotide metabolism. For instance, certain substituted pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Potential mechanism of action for a phenyl-substituted pyrimidine as a CDK inhibitor.
This compound is a valuable starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols described herein demonstrate a straightforward and efficient pathway to a phenyl-substituted pyrimidine scaffold, highlighting the potential of this precursor in medicinal chemistry and drug discovery programs. Further elaboration of the pyrimidine core can lead to the development of potent and selective modulators of various biological targets.
Application Notes and Protocols for the Sharpless Catalytic Asymmetric Dihydroxylation of Methyl (E)-cinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sharpless catalytic asymmetric dihydroxylation of methyl (E)-cinnamate. This reaction is a powerful tool for the stereoselective synthesis of chiral diols, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. By employing the commercially available AD-mix-α and AD-mix-β reagents, chemists can achieve high yields and excellent enantioselectivities for the desired diol products.[1][2]
Introduction
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to vicinal diols with a high degree of stereocontrol.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] The commercially available "AD-mix" formulations simplify the procedure by providing a pre-packaged mixture of the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[1][3][4]
For methyl (E)-cinnamate, this reaction provides access to enantiomerically enriched methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate and methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, which are versatile chiral building blocks in organic synthesis.
Data Presentation
The following table summarizes the typical quantitative data obtained for the Sharpless asymmetric dihydroxylation of methyl (E)-cinnamate using AD-mix-α and AD-mix-β.
| AD-mix Reagent | Chiral Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e., %) |
| AD-mix-α | (DHQ)₂PHAL | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | ~90[5] | 96[6] |
| AD-mix-β | (DHQD)₂PHAL | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | ~90[5] | 95[6] |
Note: The yield is based on a general procedure for α,β-unsaturated esters and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Materials and Reagents
-
Methyl (E)-cinnamate
-
AD-mix-α or AD-mix-β
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Water, deionized
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
General Procedure for Asymmetric Dihydroxylation (1 mmol scale)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g).[7]
-
Add a 1:1 mixture of tert-butanol (5 mL) and water (5 mL).[7]
-
Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The lower aqueous phase will be a pale yellow.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Substrate Addition: To the cooled and vigorously stirred mixture, add methyl (E)-cinnamate (1 mmol, 162.2 mg).
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting a small aliquot of the organic layer. For slower reactions, the mixture can be allowed to warm to room temperature and stirred for 6-24 hours.[7]
-
Quenching the Reaction: Once the starting material is consumed as indicated by TLC, quench the reaction by adding solid sodium sulfite (1.5 g).[7]
-
Stir the mixture for an additional hour at room temperature. The color of the mixture should change from dark brown to a lighter yellow or orange.
Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[7]
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[7] A typical eluent system is a gradient of ethyl acetate in hexanes. The chiral ligand is generally less polar and will elute before the diol product.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Sharpless asymmetric dihydroxylation of methyl (E)-cinnamate.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Sharpless asymmetric dihydroxylation.[1]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methyl 2,3-dibromo-3-phenylpropanoate, a common laboratory procedure involving the bromination of methyl cinnamate (B1238496).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping researchers identify potential causes and implement effective solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss of Bromine: Bromine may have evaporated due to excessive heat or an open system. 3. Incorrect Stoichiometry: An insufficient amount of bromine was used. 4. Presence of Water: Water in the reaction mixture can lead to the formation of bromohydrin byproducts.[1][2] | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the reddish-brown bromine color is also a good indicator of consumption.[3][4] 2. Temperature Control: Maintain the recommended reaction temperature and use a reflux condenser to prevent the loss of volatile reagents.[2][5] 3. Stoichiometry Check: Ensure a slight excess of bromine is not used, but that the stoichiometry is appropriate. A common molar ratio of methyl cinnamate to bromine is 1:1 to 1:1.1. 4. Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water. |
| Product is an Oil or Fails to Crystallize | 1. Impure Product: Presence of unreacted starting materials, solvents, or side-products. 2. Incorrect Diastereomer: The reaction may have produced a mixture of diastereomers, which can have a lower melting point or exist as an oil. The desired erythro-dibromide is a crystalline solid. 3. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of ethanol (B145695) and water.[5] 2. Characterization: Confirm the stereochemistry of the product using melting point analysis or NMR spectroscopy. The erythro-2,3-dibromo-3-phenylpropanoic acid has a distinct melting point (202-204 °C), while the threo form melts at 93.5-95 °C.[6] While these are for the carboxylic acid, the ester will have a related trend. 3. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Reaction Mixture Remains Brown/Orange | 1. Excess Bromine: More bromine was added than necessary for the reaction. 2. Slow Reaction Rate: The reaction may be proceeding slowly due to low temperature or poor mixing. | 1. Quenching Excess Bromine: Add a few drops of a scavenger like cyclohexene (B86901) or a saturated solution of sodium thiosulfate (B1220275) to quench the excess bromine.[2][3][4] The disappearance of the color indicates the bromine has been consumed. 2. Optimize Conditions: Ensure adequate stirring and maintain the appropriate reaction temperature to facilitate the reaction. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: The presence of nucleophilic solvents (e.g., water, alcohol) can lead to the formation of bromohydrins or bromoethers.[1][2] 2. Radical Reactions: Exposure to UV light can initiate radical substitution reactions, especially at allylic or benzylic positions. | 1. Use of Inert Solvents: Employ non-nucleophilic, inert solvents such as dichloromethane (B109758) or carbon tetrachloride.[6] 2. Conduct in the Dark: Perform the reaction in the absence of direct light to prevent radical side reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product, and why?
The bromination of an alkene proceeds via an anti-addition mechanism. In the case of trans-methyl cinnamate, the bromine atoms add to opposite faces of the double bond. This results in the formation of the erythro diastereomer, which is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[2][5][6]
Q2: How can I confirm that I have synthesized the correct product?
The product can be characterized using several analytical techniques:
-
Melting Point Analysis: The sharp melting point of the purified product can be compared to the literature value for the erythro diastereomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the protons and carbons in the this compound structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the presence of the ester carbonyl group and the absence of the alkene C=C bond from the starting material.
Q3: My yield is consistently low. What are the most critical factors to control for a high yield?
To achieve a high yield, focus on the following:
-
Reaction Temperature: Maintain a controlled temperature, as high temperatures can lead to side reactions and loss of bromine.
-
Purity of Reagents: Use pure methyl cinnamate and bromine. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Ensure all glassware is dry and use an anhydrous solvent to prevent the formation of byproducts.
-
Effective Purification: A significant loss of product can occur during the workup and purification steps. Optimize your recrystallization procedure to maximize recovery.
Q4: Is it necessary to use elemental bromine, or can other brominating agents be used?
While elemental bromine (Br2) is commonly used, other reagents like pyridinium (B92312) tribromide can also be employed.[5] Pyridinium tribromide is a solid and can be easier and safer to handle than liquid bromine. N-Bromosuccinimide (NBS) can also be used as a source of bromine.
Q5: What safety precautions should I take when working with bromine?
Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6] Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.[2]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the bromination of cinnamic acid derivatives.[2][3][5][6]
Materials:
-
Methyl cinnamate
-
Bromine
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Dichloromethane (anhydrous)
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Cyclohexene or Sodium Thiosulfate solution (for quenching)
-
Ethanol and Water (for recrystallization)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Stirring apparatus
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Heating mantle or water bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl cinnamate in anhydrous dichloromethane. Equip the flask with a reflux condenser and a dropping funnel.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of methyl cinnamate at room temperature. The red-brown color of bromine should disappear as it reacts.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction can be gently heated to reflux if necessary to ensure completion. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If the solution is still colored due to excess bromine, add a few drops of cyclohexene or wash with a saturated sodium thiosulfate solution until the color disappears.[3][4]
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Work-up: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.[5]
Data Presentation
Table 1: Reaction Parameter Optimization for Bromination Reactions
The following table, based on a patent for a similar synthesis, illustrates how reaction parameters can be optimized to achieve high yields.[7]
| Entry | Molar Ratio (Substrate:Br2) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 1:1 | 75 | 3 | Water | 98.8 |
| 2 | 1:1.5 | 90-100 | 1-2 | Water | ~97 |
| 3 | 1:2 | 75 | 5 | Water | 99.0 |
| 4 | 1:1 (no solvent) | - | - | None | 77 |
Note: The data is for the synthesis of 2,3-dibromo-2-methylpropanoic acid but demonstrates the impact of reaction conditions on yield.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Bromination of Methyl Cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl cinnamate (B1238496). Our aim is to help you identify and resolve common issues encountered during this electrophilic addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of methyl cinnamate?
The primary product is methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate, resulting from the electrophilic addition of bromine across the carbon-carbon double bond. The reaction typically proceeds via an anti-addition mechanism, leading to the formation of a specific stereoisomer.
Q2: What is a typical yield for a successful bromination of a cinnamic acid derivative?
For the bromination of cinnamic acid, yields are commonly reported in the range of 70-85%, and can sometimes be nearly quantitative.[1] Similar yields can be expected for methyl cinnamate under optimized conditions.
Q3: Can the aromatic ring of methyl cinnamate be brominated under these conditions?
While electrophilic aromatic substitution is a known reaction, the conditions for alkene bromination (typically non-polar solvent, absence of a Lewis acid catalyst) are generally not harsh enough to promote bromination of the deactivated phenyl ring. However, forcing conditions or the presence of certain catalysts could potentially lead to this side product.
Q4: How does the stereochemistry of the starting material (trans-methyl cinnamate) affect the product?
Starting with trans-methyl cinnamate, the anti-addition of bromine will result in the formation of the (2R,3S) and (2S,3R) enantiomeric pair of methyl 2,3-dibromo-3-phenylpropanoate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the bromine is not depleted; a faint orange or yellow color should persist towards the end of the reaction.[2] - Extend the reaction time or gently warm the reaction mixture if it is proceeding too slowly.[2] |
| Loss of product during workup. | - The dibrominated product has low solubility in some non-polar solvents and may precipitate. Ensure complete transfer from the reaction vessel. - If recrystallizing, choose a solvent system that allows for good recovery. | |
| Formation of Unexpected Side Products | Presence of nucleophilic solvents. | - If using solvents like water or alcohols, you may form halohydrins or bromoethers, respectively. Use a non-nucleophilic solvent like dichloromethane (B109758) or carbon tetrachloride. |
| Radical bromination. | - Radical reactions can be initiated by light.[3] Perform the reaction in the dark or in a flask wrapped in aluminum foil to minimize this side pathway. | |
| Reaction Stalls (Bromine Color Disappears Rapidly and Reaction Does Not Proceed) | Impurities in the starting material or solvent. | - Ensure your methyl cinnamate is pure. - Use dry, pure solvents, as water or other nucleophiles can interfere with the desired reaction. |
| Incorrect stoichiometry. | - Accurately measure your starting materials. While a slight excess of bromine is sometimes used to ensure complete consumption of the alkene, a large excess can lead to more side products. | |
| Product is a mixture of stereoisomers | Non-stereospecific reaction conditions. | - The formation of a bromonium ion intermediate is key to the anti-addition. Conditions that favor a carbocation intermediate (e.g., highly polar solvents) could lead to a loss of stereospecificity. |
Experimental Protocols
Protocol 1: Standard Bromination of Methyl Cinnamate
This protocol is adapted from standard procedures for the bromination of cinnamic acid.
Materials:
-
Methyl cinnamate
-
Bromine
-
Dichloromethane (or other suitable inert solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl cinnamate in a minimal amount of dichloromethane in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with stirring. Maintain the temperature below 10 °C.
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Continue the addition until a faint orange color persists, indicating a slight excess of bromine.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the bromination of methyl cinnamate.
Troubleshooting Workflow
References
Technical Support Center: Purification of Methyl 2,3-dibromo-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 2,3-dibromo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:
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Unreacted starting materials: Methyl cinnamate (B1238496) (if the synthesis involves bromination of this precursor).
-
Solvent residues: Residual solvents from the reaction or initial work-up.
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Over-brominated or under-brominated species.
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Elimination byproducts: Such as methyl 2-bromo-3-phenylpropenoate, which can form if the product is exposed to basic conditions or high temperatures.
-
Stereoisomers: Depending on the stereoselectivity of the synthesis, other diastereomers of this compound may be present.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. Inert atmosphere (nitrogen or argon) is preferable to prevent potential oxidation or hydrolysis. Long-term storage in a refrigerator or freezer is advisable.
Q3: My purified this compound is a yellowish oil, but I expected a white solid. What could be the reason?
A3: Pure this compound is expected to be a white solid. A yellowish oil suggests the presence of impurities or that the product is in a supercooled liquid state. The melting point of the pure compound is around 117 °C[1]. If the product is an oil at room temperature, it is likely impure. The color may be due to trace amounts of bromine or other colored byproducts.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a possible purification method for some stable esters, it should be approached with caution for this compound. The compound may be susceptible to decomposition at high temperatures, potentially leading to the elimination of HBr and the formation of unsaturated byproducts. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize thermal stress.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Observation: The recovery of this compound after column chromatography is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Product is highly retained on the silica (B1680970) gel. | The polarity of the eluent may be too low. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane). |
| Product degradation on silica gel. | Some halogenated compounds can be sensitive to the acidic nature of silica gel. Consider using deactivated (neutral) silica gel or alumina (B75360) for chromatography. A small amount of a neutralizer like triethylamine (B128534) can be added to the eluent, but be cautious as this can promote elimination. |
| Improper column packing or running conditions. | Ensure the column is packed uniformly to avoid channeling. Optimize the flow rate; a very high flow rate can lead to poor separation and broad peaks, while a very low flow rate can increase the time the compound spends on the column, potentially leading to degradation. |
Issue 2: Co-elution of Impurities During Column Chromatography
Observation: NMR or LC-MS analysis of the purified fractions shows the presence of impurities with similar polarity to the desired product.
| Possible Cause | Suggested Solution |
| Inadequate separation power of the solvent system. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between your product and the impurity. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) for finer tuning of polarity. |
| Overloading the column. | The amount of crude material loaded onto the column may be too high for its size. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| The impurity is a stereoisomer. | Separation of diastereomers can be challenging. You may need to use a high-performance liquid chromatography (HPLC) system with a chiral column or a specialized stationary phase for better resolution. |
Issue 3: Product Decomposes During Recrystallization
Observation: The solution darkens, or the final product is discolored and shows signs of degradation after recrystallization.
| Possible Cause | Suggested Solution |
| The chosen solvent has too high of a boiling point. | High temperatures during dissolution can cause the elimination of HBr. Select a solvent or solvent system with a lower boiling point. |
| Prolonged heating. | Minimize the time the solution is kept at high temperatures. Dissolve the compound quickly and proceed to the cooling step. |
| The solvent is not inert. | Some solvents may react with the compound at elevated temperatures. Ensure the solvent is of high purity and inert. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, and mixtures with water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Good for separating compounds with different polarities. Scalable. | Can be time-consuming and solvent-intensive. Potential for product degradation on acidic silica. | >95% |
| Recrystallization | Can yield highly pure crystalline material. Cost-effective. | Requires a suitable solvent. May result in significant product loss in the mother liquor. | >98% |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating complex mixtures and stereoisomers. | Expensive equipment and solvents. Limited scalability for preparative work. | >99% |
Visualizations
Caption: General purification workflow for this compound.
References
Navigating the Decomposition of Methyl 2,3-Dibromo-3-Phenylpropanoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the decomposition of methyl 2,3-dibromo-3-phenylpropanoate. This vicinal dibromide is a key intermediate in organic synthesis, and understanding its decomposition pathways is critical for controlling reaction outcomes and maximizing the yield of desired products. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound primarily proceeds through two main pathways:
-
Dehydrobromination: This is an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbons, leading to the formation of a carbon-carbon double bond. This typically occurs in the presence of a base. The main products are methyl (E)-2-bromo-3-phenylpropenoate and methyl (Z)-2-bromo-3-phenylpropenoate.
-
Debromination: This reaction involves the removal of both bromine atoms, resulting in the formation of a carbon-carbon double bond. This is often achieved using reagents like sodium iodide in acetone (B3395972) or zinc dust. The primary product of this pathway is methyl cinnamate.
Q2: How does the choice of reagent influence the decomposition product?
A2: The choice of reagent is a critical factor in directing the decomposition towards a specific product.
-
Bases (e.g., potassium hydroxide (B78521), sodium methoxide) favor dehydrobromination (elimination of HBr). The strength and steric bulk of the base can influence the regioselectivity and stereoselectivity of the resulting alkene.
-
Iodide sources (e.g., sodium iodide) or reducing metals (e.g., zinc) promote debromination (elimination of Br₂), leading to the formation of methyl cinnamate. The reaction with iodide proceeds via an E2-like mechanism where the iodide ion acts as a nucleophile attacking one bromine atom, which facilitates the departure of the second bromide ion and the formation of the double bond.
Q3: What is the role of stereochemistry in the decomposition process?
A3: The stereochemistry of the starting material, this compound (which can exist as different diastereomers), can significantly impact the stereochemistry of the dehydrobromination product. The E2 elimination, which is a common mechanism for dehydrobromination, requires an anti-periplanar arrangement of the hydrogen and the leaving group (bromine). Therefore, the specific diastereomer used will determine which geometric isomer of the product (E or Z) is preferentially formed.
Troubleshooting Guide
This section addresses common issues encountered during the decomposition of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Competing side reactions (e.g., SN2 substitution).[1][2][3][4][5] | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; higher temperatures generally favor elimination, but can also lead to side products.[6] - Ensure the correct molar ratio of the substrate to the reagent is used. - To favor E2 elimination over SN2 substitution, use a strong, sterically hindered base and a less polar solvent.[2][3] |
| Formation of multiple products | - Non-selective reaction conditions. - Presence of both dehydrobromination and debromination pathways occurring simultaneously. - Isomerization of the product under the reaction conditions. | - To favor dehydrobromination, use a strong base like alcoholic KOH. - To favor debromination, use NaI in acetone. - Control the reaction temperature and time to minimize product isomerization. |
| Difficulty in isolating the pure product | - Similar polarities of the product and byproducts. - Presence of unreacted starting material. | - Utilize column chromatography with an optimized solvent system for purification. - Ensure the reaction goes to completion to minimize the presence of starting material. - Recrystallization can be an effective method for purifying solid products. |
| Inconsistent reaction outcomes | - Variability in reagent quality. - Presence of moisture in the reaction. - Differences in the stereoisomeric composition of the starting material. | - Use freshly opened or properly stored reagents. - Ensure all glassware is dry and use anhydrous solvents, especially for reactions sensitive to water. - Characterize the stereochemistry of the starting material if possible to understand its influence on the product distribution. |
Experimental Protocols
Dehydrobromination using Alcoholic Potassium Hydroxide
This protocol is designed to favor the formation of methyl (E/Z)-2-bromo-3-phenylpropenoate.
Materials:
-
This compound
-
Ethanolic potassium hydroxide (e.g., 2 M solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol (B145695).
-
Add the ethanolic potassium hydroxide solution dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Debromination using Sodium Iodide in Acetone
This protocol is designed to favor the formation of methyl cinnamate.
Materials:
-
This compound
-
Sodium iodide
-
Acetone
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound and sodium iodide in acetone.
-
Heat the mixture to reflux and stir. The reaction progress can be monitored by the formation of a precipitate (sodium bromide) and by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by a 5% sodium thiosulfate solution to remove any residual iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
Table 1: Expected Products and General Reaction Conditions
| Reaction Pathway | Reagent/Conditions | Major Product(s) |
| Dehydrobromination | Strong base (e.g., alcoholic KOH), heat | Methyl (E)-2-bromo-3-phenylpropenoate & Methyl (Z)-2-bromo-3-phenylpropenoate |
| Debromination | Sodium iodide in acetone, reflux | Methyl cinnamate |
Table 2: Spectroscopic Data for Potential Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Methyl (E)-cinnamate [7] | ~7.7 (d, 1H, J ≈ 16 Hz), ~7.5 (m, 2H), ~7.4 (m, 3H), ~6.4 (d, 1H, J ≈ 16 Hz), ~3.8 (s, 3H) | ~167, ~145, ~134, ~130, ~129, ~128, ~118, ~52 |
| Methyl (Z)-cinnamate [8] | ~7.8 (m, 2H), ~7.3 (m, 3H), ~6.9 (d, 1H, J ≈ 12.5 Hz), ~5.9 (d, 1H, J ≈ 12.5 Hz), ~3.7 (s, 3H) | Data not readily available in searched sources. |
| Methyl (E)-2-bromo-3-phenylpropenoate | Data not readily available in searched sources. | Data not readily available in searched sources. |
| Methyl (Z)-2-bromo-3-phenylpropenoate | Data not readily available in searched sources. | Data not readily available in searched sources. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl (Z)-cinnamate, 19713-73-6 [thegoodscentscompany.com]
Technical Support Center: Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: The reaction mixture remains brown/orange after the bromine addition is complete. What should I do?
Answer: A persistent brown or orange color indicates the presence of unreacted bromine.
-
Possible Cause 1: Insufficient reaction time or temperature. The reaction may be proceeding slower than anticipated.
-
Solution: Continue stirring the reaction mixture at the designated temperature for an additional 30-60 minutes. Monitor the color change.
-
-
Possible Cause 2: Excess bromine was added.
-
Solution: To quench the excess bromine, add a few drops of cyclohexene (B86901) to the reaction mixture.[1][2] The color should dissipate to a pale yellow. Add cyclohexene dropwise until the color change is observed, avoiding a large excess.
-
Question 2: The product has a low yield. What are the potential reasons and how can I improve it?
Answer: Low yields can result from several factors throughout the experimental process.
-
Possible Cause 1: Incomplete reaction. As mentioned in the previous point, the reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time and that the temperature is maintained appropriately.
-
-
Possible Cause 2: Loss of product during workup and purification. The product may be partially soluble in the washing solvents or some may be lost during transfers.
-
Solution: When washing the crude product, use ice-cold solvents to minimize solubility losses. Ensure all equipment used for transfers is rinsed with a small amount of the filtration solvent to recover any adhered product.
-
-
Possible Cause 3: Suboptimal reaction conditions. The choice of solvent and temperature can significantly impact the yield.
-
Solution: Ensure that the reagents are of high purity and the solvent is anhydrous, as water can interfere with the reaction. Some literature suggests that in the absence of a solvent, yields can be lower and the reaction harder to control due to the formation of a solid mass that impedes stirring.
-
Question 3: The isolated product is an oil or a gummy solid instead of a crystalline powder. How can I induce crystallization?
Answer: The inability to obtain a crystalline product can be due to impurities or residual solvent.
-
Possible Cause 1: Presence of impurities. Unreacted starting material or side products can act as an impurity and inhibit crystallization.
-
Solution: Attempt to purify the product further. If the product is an oil, try dissolving it in a minimal amount of a hot solvent (e.g., ethanol (B145695) or petroleum ether) and then cooling it slowly to induce crystallization. A mixed solvent system of ethanol and water can also be effective.
-
-
Possible Cause 2: Residual solvent. Even small amounts of solvent can prevent the product from solidifying.
-
Solution: Ensure the product is thoroughly dried under vacuum. If the product is a solid cake, break it up to increase the surface area for drying.
-
Question 4: The melting point of my product is lower than expected and/or has a broad range. What does this indicate?
Answer: A low or broad melting point is a strong indication of an impure product.
-
Possible Cause 1: Presence of unreacted methyl cinnamate (B1238496). The starting material has a much lower melting point and will depress the melting point of the product.
-
Solution: Recrystallize the product from a suitable solvent like petroleum ether or a mixture of ethanol and water to remove the more soluble starting material.
-
-
Possible Cause 2: Presence of the threo-diastereomer. The expected product from the anti-addition of bromine to trans-methyl cinnamate is the erythro-diastereomer. Formation of the syn-addition product (threo-diastereomer) can occur under certain conditions and will result in a mixture with a depressed and broad melting point.
-
Solution: Careful recrystallization may help to isolate the major erythro isomer. Characterization by NMR spectroscopy can help to determine the diastereomeric ratio.
-
-
Possible Cause 3: Residual solvent or other impurities.
-
Solution: Ensure the product is completely dry. If the impurity is unknown, purification by column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. This leads to an anti-addition of the two bromine atoms.[3][4] Since the starting material is trans-methyl cinnamate, the expected product is the erythro diastereomer, which is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.
Q2: What are some suitable solvents for this reaction?
A2: Common solvents for the bromination of cinnamic acid and its esters include glacial acetic acid, dichloromethane, and carbon tetrachloride.[3] The choice of solvent can affect reaction rate and solubility of the product.
Q3: Why is it important to perform the reaction in a fume hood?
A3: Bromine is a volatile, corrosive, and highly toxic substance.[5] Inhalation of bromine vapors can cause severe respiratory damage. All manipulations involving bromine should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: Can I use pyridinium (B92312) tribromide instead of liquid bromine?
A4: Yes, pyridinium tribromide is a solid, stable, and safer alternative to liquid bromine for this reaction.[6] It acts as a source of bromine in situ.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl Cinnamate (starting material) | C₁₀H₁₀O₂ | 162.19 | 34-38 |
| This compound | C₁₀H₁₀Br₂O₂ | 321.99 | ~117 |
| erythro-2,3-Dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | 202-204 |
| threo-2,3-Dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | 93.5-95 |
Note: The melting point for this compound is based on commercially available data and likely corresponds to the erythro diastereomer. The data for the dibromopropanoic acids are provided for comparison of the diastereomers.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl cinnamate (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride. Cool the flask in an ice bath.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred solution of methyl cinnamate. The characteristic orange color of bromine should disappear as it reacts. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature. If a brown/orange color persists, add a few drops of cyclohexene until the color fades to a pale yellow.[1][2]
-
Product Isolation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent such as petroleum ether or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
References
stability of methyl 2,3-dibromo-3-phenylpropanoate under different conditions
Technical Support Center: Methyl 2,3-dibromo-3-phenylpropanoate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, storage at 2-8°C is recommended.[2] The compound should be kept away from incompatible materials, particularly strong oxidizing agents and bases, to prevent chemical degradation.[3]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways, primarily elimination reactions and hydrolysis.
-
Dehydrobromination: This involves the removal of a hydrogen and a bromine atom to form an alkene. This reaction is often promoted by bases.[4]
-
Debromination: This is a reductive elimination of both bromine atoms to form methyl cinnamate (B1238496). This can be initiated by reagents like iodide, certain solvents like DMSO, or by photochemical processes.[4][5][6][7]
-
Hydrolysis: Like other esters, it can undergo hydrolysis of the methyl ester group to form 2,3-dibromo-3-phenylpropanoic acid and methanol. This can be catalyzed by acidic or basic conditions.[8]
-
Thermal Decomposition: As with many halogenated organic compounds, elevated temperatures can lead to decomposition.[9][10][11]
Q3: How can I detect degradation in my sample?
A3: Degradation can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of new spots indicates the formation of degradation products. For instance, hydrolysis to the more polar carboxylic acid would result in a new spot with a lower Rf value.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For example, hydrolysis would lead to the disappearance of the methyl ester singlet (around 3.7 ppm) and the emergence of a broad carboxylic acid proton signal (>10 ppm).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify the parent compound and volatile degradation products.[8]
Q4: Is this compound sensitive to light?
A4: Yes, vicinal dibromides can be sensitive to light. Photochemical debromination can occur, leading to the formation of the corresponding α,β-unsaturated carbonyl compound (methyl cinnamate).[6][7] Therefore, it is advisable to store the compound in amber vials or otherwise protect it from light, especially when in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected product formation in a reaction mixture.
-
Symptom: Analysis of a reaction mixture (e.g., by NMR or LC-MS) shows the presence of methyl cinnamate or a brominated alkene derivative instead of or alongside the expected product.
-
Possible Cause: The compound is likely undergoing elimination (debromination or dehydrobromination). This can be caused by:
-
Basic Reaction Conditions: Many reagents, such as amines, alkoxides (e.g., methoxide), or even some basic salts, can induce elimination.[4]
-
Solvent Effects: Solvents like dimethyl sulfoxide (B87167) (DMSO) can mediate the reductive elimination of vicinal dibromides to form alkenes.[5]
-
Elevated Temperatures: Heating the reaction mixture can provide the energy needed for thermal elimination.[12]
-
-
Solution:
-
Review the pKa values of all reagents in your reaction to check for basicity. If possible, substitute with non-basic alternatives or add a non-nucleophilic buffer.
-
Avoid using DMSO as a solvent if debromination is not the desired outcome. Consider more inert solvents like THF, dichloromethane, or toluene.
-
Run the reaction at the lowest possible temperature. Monitor the reaction closely to avoid prolonged heating times.
-
Issue 2: Low yield or recovery of the starting material after purification.
-
Symptom: Significant loss of material is observed after purification steps like distillation or chromatography.
-
Possible Cause:
-
Thermal Decomposition: If using distillation, the required temperature may be causing the compound to decompose.[11]
-
Hydrolysis on Silica (B1680970) Gel: Standard silica gel can be slightly acidic, which may catalyze the hydrolysis of the ester to the corresponding carboxylic acid during column chromatography. The more polar acid may then bind strongly to the silica, leading to poor recovery.
-
-
Solution:
-
For distillation, use a high-vacuum setup to lower the boiling point and minimize thermal stress.
-
For chromatography, consider using deactivated (neutral) silica or alumina. Alternatively, a non-polar solvent system can be used to elute the compound quickly, minimizing contact time with the stationary phase. A small amount of a neutral organic base (e.g., triethylamine) can be added to the eluent to suppress hydrolysis, but this may interfere with subsequent steps.
-
Issue 3: Inconsistent results between batches or over time.
-
Symptom: Experimental results vary when using different bottles of the compound or when using an older bottle.
-
Possible Cause: The compound has degraded during storage due to exposure to air, moisture, light, or inappropriate temperatures. Hydrolysis to the carboxylic acid is a common issue.[8]
-
Solution:
-
Always store the compound under the recommended conditions (cool, dry, dark, and tightly sealed).[1]
-
Before use, verify the purity of the starting material, especially if it is from an older batch. A quick TLC or ¹H NMR can confirm its integrity.
-
If high purity is critical, consider flushing the storage vial with an inert gas like argon or nitrogen before sealing.[8]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the qualitative effects of various factors.
Table 1: Stability in the Presence of Different Reagents
| Reagent Class | Example(s) | Primary Degradation Pathway | Resulting Product(s) | Reference(s) |
| Strong Bases | Sodium methoxide (B1231860), NaNH₂ | Dehydrobromination / Double Elimination | Methyl 2-bromo-3-phenylpropenoate, Phenylpropiolic acid | [4][13][14] |
| Mild Bases / Nucleophiles | Sodium iodide | Debromination (Reductive Elimination) | Methyl cinnamate | [4] |
| Solvents | Dimethyl sulfoxide (DMSO) | Debromination (Reductive Elimination) | Methyl cinnamate | [5] |
| Acids / Water | H₃O⁺ | Hydrolysis | 2,3-dibromo-3-phenylpropanoic acid | [8] |
Table 2: Influence of Physical Conditions on Stability
| Condition | Effect on Stability | Primary Degradation Pathway | Recommendation | Reference(s) |
| Elevated Temperature | Decreased stability | Thermal Elimination / Decomposition | Use the lowest effective temperature for reactions; purify under vacuum. | [9][11][12] |
| UV/Visible Light | Decreased stability | Photochemical Debromination | Store in amber containers; protect reactions from direct light. | [6][7] |
| Air / Moisture | Decreased stability | Hydrolysis | Store in a tightly sealed container in a dry environment. | [1][8] |
Experimental Protocols
Protocol 1: Monitoring Stability by Thin-Layer Chromatography (TLC)
This protocol describes a method to quickly assess the purity of a sample and detect degradation via hydrolysis.
-
Materials:
-
This compound sample
-
2,3-dibromo-3-phenylpropanoic acid (as a reference standard, if available)
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
TLC chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain (optional)
-
-
Procedure:
-
Prepare a dilute solution of your sample in a volatile solvent like dichloromethane.
-
If available, prepare a reference solution of the carboxylic acid.
-
Using a capillary tube, spot the sample and reference standard onto the baseline of the TLC plate in separate lanes. A co-spot (applying both sample and standard to the same spot) is recommended for better comparison.
-
Develop the plate in a chamber saturated with the developing solvent.
-
Once the solvent front nears the top, remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The phenyl group in both the ester and the acid should be UV active.
-
(Optional) If needed, further visualize by dipping the plate in a KMnO₄ stain. The acid may show a more pronounced spot.
-
-
Interpretation:
-
The parent ester is less polar and will have a higher Rf value.
-
The carboxylic acid byproduct is more polar and will have a lower Rf value.
-
The presence of a spot in your sample lane that matches the Rf of the acid standard indicates hydrolysis has occurred.
-
Degradation Pathways Diagram
Caption: Primary degradation pathways of the compound.
Protocol 2: General Procedure for a Base-Induced Elimination Reaction
This protocol provides a general method for conducting a dehydrobromination or debromination reaction, which are common degradation pathways but also synthetically useful transformations.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., Methanol for dehydrobromination, Acetone for debromination)
-
Base/Reagent (e.g., Sodium methoxide for dehydrobromination, Sodium iodide for debromination)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Temperature control (ice bath or oil bath)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0°C to room temperature, depending on the reactivity of the base).
-
Slowly add the base or nucleophile (e.g., 1.1 to 2 equivalents of sodium methoxide or sodium iodide). The addition can be done portion-wise for solids or via a syringe for solutions.
-
Monitor the reaction progress by TLC, checking for the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Proceed with a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
-
Safety Note: This compound is an irritant. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Ensure proper disposal of chemical waste according to institutional guidelines.[3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Solved Double Elimination of 2,3-Dibromo-3-phenylpropanoic | Chegg.com [chegg.com]
Technical Support Center: Purification of Methyl 2,3-dibromo-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2,3-dibromo-3-phenylpropanoate. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from methyl cinnamate (B1238496) and bromine?
Common impurities include:
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Unreacted methyl cinnamate: The starting material may not have fully reacted.
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Excess bromine: Residual bromine can discolor the product, giving it a yellow or brownish tint.
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Side-products: Depending on the reaction conditions, minor side-products from alternative reaction pathways may be present.
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Solvent residues: Solvents used in the synthesis, such as carbon tetrachloride or acetic acid, may remain in the crude product.[1][2]
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point range is a common indicator of impurities. The presence of unreacted starting materials, residual solvents, or diastereomeric impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. For a related compound, ethyl α,β-dibromo-β-phenylpropionate, the crude product melts at 65-71°C, while the purified compound has a sharper melting point of 74-75°C.[1]
Q3: After purification, my product is still slightly colored. How can I remove the color?
A persistent yellow or brown color often indicates the presence of trace amounts of bromine. Washing the crystals with a suitable solvent, such as cold methanol, can help remove residual bromine.[2] If the color persists after washing, recrystallization or column chromatography may be necessary.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used during dissolution. / Premature crystallization occurred during hot filtration. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the crude product completely. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| Oily Product Instead of Crystals | The presence of impurities is preventing crystallization. / The cooling process was too rapid. | Purify the crude product by column chromatography before attempting recrystallization. Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Poor Separation in Column Chromatography | The chosen mobile phase has either too high or too low polarity. / The column was not packed properly. | Optimize the mobile phase using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. Ensure the column is packed uniformly to avoid channeling. |
| Product is Contaminated with Starting Material | The reaction did not go to completion. | Monitor the reaction progress using TLC to ensure all starting material is consumed. If necessary, adjust the reaction time or stoichiometry. Purify the product using column chromatography to separate it from the less polar starting material. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from the purification of the analogous ethyl ester.[1]
Objective: To purify crude this compound by removing unreacted starting materials and other impurities.
Materials:
-
Crude this compound
-
Petroleum ether (boiling range 70-90°C) or another suitable solvent (e.g., ethanol-water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of petroleum ether and heat the mixture gently while stirring. Continue adding the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent required.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
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Silica (B1680970) gel (230-400 mesh)
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Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection: Determine an optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully pour the slurry into the column and allow it to pack uniformly.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Bromination of Methyl Cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the bromination of methyl cinnamate (B1238496) using alternative brominating agents.
Frequently Asked Questions (FAQs)
Q1: Why should I use an alternative brominating agent instead of elemental bromine (Br₂)?
Elemental bromine is a highly corrosive, toxic, and volatile liquid, making it hazardous to handle.[1][2] Alternative agents like Pyridinium (B92312) Tribromide (PTB) and N-Bromosuccinimide (NBS) are stable, crystalline solids that are easier and safer to handle and measure.[1][2] They act as in situ sources of bromine, generating it slowly in the reaction mixture, which can improve selectivity and minimize side reactions.[3][4]
Q2: What are the most common alternative brominating agents for methyl cinnamate?
The most common and well-documented alternatives for electrophilic addition to alkenes like methyl cinnamate are Pyridinium Tribromide (PTB) and N-Bromosuccinimide (NBS).[1][5] Greener alternatives, such as a bromide-bromate couple or sodium bromide with an oxidant like sodium perborate (B1237305), are also gaining traction.[6][7]
Q3: What is the expected stereochemical outcome of the reaction?
The bromination of an alkene like methyl cinnamate proceeds via an electrophilic addition mechanism. This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. This backside attack results in anti-addition , where the two bromine atoms add to opposite faces of the double bond.[8][9][10] For trans-methyl cinnamate, this stereospecific reaction leads to the formation of the (2R, 3S) and (2S, 3R) enantiomers of methyl 2,3-dibromo-3-phenylpropanoate.[11]
Q4: How does the mechanism differ when using N-Bromosuccinimide (NBS)?
NBS can react via two primary pathways: electrophilic addition or free-radical substitution.
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For addition to the double bond (desired for methyl cinnamate): In polar, aqueous solvents, NBS acts as a source of electrophilic bromine (Br+), forming a bromonium ion, which leads to the desired dibromo product or a bromohydrin if water is the nucleophile.[5][12]
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For allylic/benzylic bromination: In non-polar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (like AIBN or light), NBS initiates a free-radical chain reaction to brominate the position adjacent to a double bond or aromatic ring (the allylic or benzylic position).[5][12] To favor the addition reaction for methyl cinnamate, radical initiators should be avoided.
Q5: Are there "greener" methods for this bromination?
Yes, several methods aim to reduce the use of hazardous materials. One approach uses a combination of sodium bromide (NaBr) and an oxidant like sodium perborate or household bleach in a solvent like acetic acid to generate bromine in situ.[13][14] Another method employs a bromide-bromate salt mixture in an aqueous acidic medium, which produces only benign salts as byproducts.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture remains orange/brown; starting material is present. | 1. Incomplete Reaction: The reaction may be slow at room temperature. 2. Insufficient Reagent: The molar ratio of the brominating agent to methyl cinnamate may be too low. 3. Decomposition of Reagent: Impure or old NBS can be less reactive.[15] | 1. Increase Temperature: Gently heat the reaction mixture to reflux (e.g., 45-50°C in dichloromethane (B109758) or 70-80°C in acetic acid).[16][17] 2. Check Stoichiometry: Ensure at least a 1:1 molar ratio of the brominating agent to the alkene. 3. Use Fresh Reagent: For NBS, it can be purified by recrystallization from hot water if it appears yellow or brown.[5] |
| Product is a persistent yellow/orange color after filtration. | Residual Bromine: Traces of unreacted bromine are trapped in the crystal lattice. | 1. Quench Excess Bromine: Before filtration, add a few drops of a scavenger like cyclohexene (B86901) or a saturated sodium thiosulfate (B1220275) solution until the color disappears.[18][19] 2. Thorough Washing: Wash the filtered crystals with a suitable cold solvent (e.g., cold dichloromethane or methanol) to remove adsorbed bromine.[17][18] |
| Low Product Yield | 1. Product Loss During Workup: The product may have some solubility in the wash solvents. 2. Side Reactions: Formation of byproducts such as α-bromoketones (especially with NBS) or other brominated species can reduce the yield of the desired product.[5] 3. Premature Crystallization: Product precipitating before the reaction is complete. | 1. Use Ice-Cold Solvents: Ensure all solvents used for washing the final product are ice-cold to minimize solubility losses.[16] 2. Control Reaction Conditions: Avoid radical initiators when using NBS to prevent side reactions. Ensure anhydrous conditions unless a bromohydrin is desired.[15] 3. Ensure Complete Dissolution: Initially, ensure all starting material is fully dissolved in the solvent, heating gently if necessary, before the reaction proceeds.[11] |
| Melting point of the product is low and has a wide range. | Impurities Present: The product may be contaminated with starting material, side products, or residual solvent (e.g., acetic acid).[11][18] | 1. Recrystallization: Purify the crude product via recrystallization. A mixed solvent system of ethanol (B145695) and water is often effective.[3] 2. Thorough Drying: Ensure all solvent is removed from the final product. Acetic acid can be difficult to remove and may require extensive washing with cold water and prolonged drying under vacuum.[18] |
Data Summary: Alternative Brominating Agents
| Brominating Agent | Formula | Form | Typical Solvent(s) | Key Advantages | Potential Issues |
| Pyridinium Tribromide (PTB) | C₅H₅N·HBr₃ | Red, crystalline solid[2] | Glacial Acetic Acid[3] | Safer and easier to handle than Br₂; provides a controlled release of bromine.[1] | Corrosive; byproduct (pyridinium hydrobromide) must be washed away.[3] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White, crystalline solid[2] | Dichloromethane, Acetonitrile, aq. DMSO[5][20] | Easy to handle; versatile for both electrophilic addition and radical bromination.[2] | Can be unreliable if impure; risk of allylic/benzylic side reactions if conditions are not controlled.[2][19] |
| Bromide-Bromate Couple | NaBr/NaBrO₃ | Solid salts | Water, Acetic Acid[6] | "Green" reagent; avoids liquid bromine; high atom efficiency; byproducts are benign salts.[6][7] | Requires in situ generation via acidification; may be less common commercially. |
| Sodium Bromide / Sodium Perborate | NaBr / NaBO₃·4H₂O | Solid salts | Glacial Acetic Acid[13] | Inexpensive and readily available reagents; greener alternative to elemental bromine.[13] | Reaction may be slower than with more aggressive agents. |
Experimental Protocols
Protocol 1: Bromination using Pyridinium Tribromide (PTB)
This protocol is adapted from the bromination of trans-cinnamic acid.[3]
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Setup: In a 50 mL round-bottom flask, combine methyl cinnamate (e.g., 8.0 mmol) and 4.0 mL of glacial acetic acid. Add a magnetic stir bar.
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Addition of Reagent: In a fume hood, add pyridinium tribromide (8.0 mmol, 1.0 equivalent) to the flask.
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Reaction: Equip the flask with a water-cooled condenser and heat the mixture in a water bath at 70-80°C with stirring for approximately 25-30 minutes. The initial orange color of the PTB should fade to a persistent orange-yellow.
-
Workup: Cool the reaction flask to room temperature, then add 15 mL of cold water. Further cool the mixture in an ice bath to induce crystallization.
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Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals thoroughly with several portions of cold deionized water to remove acetic acid and pyridinium salts.
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Purification: Recrystallize the crude product from a minimal amount of hot ethanol, adding hot water dropwise until the solution becomes cloudy, then re-heating to clarify before cooling.
-
Drying: Allow the pure crystals to air dry or dry in a vacuum desiccator.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for the bromination of alkenes.[5]
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Setup: Dissolve methyl cinnamate (e.g., 5.0 mmol) in 15 mL of 50% aqueous DMSO or dichloromethane in a 50 mL round-bottom flask. Cool the flask in an ice bath (0°C).
-
Addition of Reagent: Add N-Bromosuccinimide (5.0 mmol, 1.0 equivalent) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 50 mL of cold water and extract with diethyl ether or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate (to destroy any excess NBS/bromine), followed by water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Visualizations
Caption: Mechanism of electrophilic addition of bromine to methyl cinnamate.
Caption: General experimental workflow for the bromination of methyl cinnamate.
Caption: Logical relationship of alternative brominating agents.
References
- 1. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. csub.edu [csub.edu]
- 4. Solved In this experiment, students will brominate an alkene | Chegg.com [chegg.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 7. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. espublisher.com [espublisher.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. reddit.com [reddit.com]
- 17. web.alfredstate.edu [web.alfredstate.edu]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2,3-dibromo-3-phenylpropanoate Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with methyl 2,3-dibromo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
A1: The expected spectroscopic data can be predicted based on its structure and by comparison with similar compounds. Due to the presence of two chiral centers, this compound exists as a mixture of diastereomers (erythro and threo), which can lead to complex NMR spectra.
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities include unreacted starting materials, such as methyl cinnamate (B1238496), and residual solvents from the reaction or purification process (e.g., carbon tetrachloride, acetic acid, or ethanol). Incomplete bromination can also lead to the presence of monobrominated intermediates.
Q3: How do diastereomers affect the characterization of this compound?
A3: Diastereomers are distinct chemical compounds and will have different physical properties and spectroscopic data. In NMR spectroscopy, each diastereomer will exhibit a separate set of peaks, potentially leading to a doubling of signals for the non-aromatic protons. The ratio of diastereomers can often be determined by integrating the corresponding peaks in the 1H NMR spectrum.
Q4: What are the key features to look for in the 1H NMR spectrum?
A4: Key features include the signals for the methoxy (B1213986) group protons (a singlet around 3.7-3.9 ppm), two doublets for the vicinal protons on the propanoate backbone (in the region of 4.5-5.5 ppm), and the multiplet for the aromatic protons of the phenyl group (typically between 7.2 and 7.5 ppm). The coupling constants between the vicinal protons can help in assigning the relative stereochemistry (erythro or threo).
Q5: What is the expected mass spectrum fragmentation pattern?
A5: The mass spectrum will likely show the molecular ion peak [M]+, along with characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4). Common fragmentation pathways include the loss of a bromine radical (Br•), the methoxycarbonyl group (•COOCH3), or hydrogen bromide (HBr).
Troubleshooting Guides
NMR Spectral Interpretation Issues
Problem: The 1H NMR spectrum shows more peaks than expected, or the peaks are broad and poorly resolved.
Click for troubleshooting steps
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Presence of Diastereomers: The presence of both erythro and threo diastereomers will result in two sets of signals for the non-equivalent protons.
-
Unreacted Starting Material: Check for the characteristic peaks of methyl cinnamate, which include signals for the vinyl protons.
-
Solvent Impurities: Residual solvents from the reaction or purification can introduce extra peaks.
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Poor Shimming: The magnetic field homogeneity may need to be optimized by shimming the NMR spectrometer.
-
Sample Concentration: A highly concentrated sample can lead to peak broadening. Diluting the sample may improve resolution.
Purification Challenges
Problem: Difficulty in separating the product from starting materials or side products.
Click for troubleshooting steps
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method. A solvent system of ethanol (B145695) and water can be a good starting point.
-
Column Chromatography: For oily products or difficult separations, column chromatography on silica (B1680970) gel is recommended. A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is typically effective.
-
Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove any acidic impurities.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Diastereomers in CDCl₃
| Proton | Erythro Diastereomer (Predicted) | Threo Diastereomer (Predicted) | Multiplicity |
| -OCH₃ | ~3.8 | ~3.7 | Singlet |
| H-2 | ~4.8 | ~4.6 | Doublet |
| H-3 | ~5.4 | ~5.2 | Doublet |
| Phenyl-H | 7.2 - 7.5 | 7.2 - 7.5 | Multiplet |
Note: These are estimated values based on analogous compounds. Actual chemical shifts may vary.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Chemical Shift Range (Predicted) |
| -OCH₃ | ~53 |
| C-2 | ~50-55 |
| C-3 | ~55-60 |
| Phenyl-C | 127-140 |
| C=O | ~168-172 |
Note: Due to diastereomers, two sets of peaks may be observed for the aliphatic carbons.
Experimental Protocols
Synthesis of this compound from Methyl Cinnamate
-
Dissolution: Dissolve methyl cinnamate in a suitable solvent, such as carbon tetrachloride or glacial acetic acid, in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
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Workup: Once the reaction is complete (as indicated by the persistence of the bromine color), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Sample Preparation
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Dissolve: Accurately weigh approximately 10-20 mg of the purified product.
-
Solvent: Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra.
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Troubleshooting logical relationships for characterization issues.
Technical Support Center: Monitoring the Bromination of Cinnamic Acid by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the bromination of cinnamic acid using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected Rf values for cinnamic acid and its brominated product?
A1: The retention factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][2][3][4] In a typical non-polar solvent system on a silica (B1680970) gel TLC plate, cinnamic acid, being less polar, will have a higher Rf value than its more polar dibrominated product, 2,3-dibromo-3-phenylpropanoic acid. The exact Rf values can vary depending on the specific solvent system, but a noticeable difference should be observed.
| Compound | Structure | Expected Rf Value (Relative) |
| trans-Cinnamic Acid | C9H8O2 | Higher Rf |
| 2,3-Dibromo-3-phenylpropanoic Acid | C9H8Br2O2 | Lower Rf |
Q2: How can I visualize the spots of cinnamic acid and its brominated product on the TLC plate?
A2: Since both cinnamic acid and its brominated product are often colorless, visualization techniques are necessary.[5][6] The most common methods include:
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UV Light (254 nm): Commercial TLC plates often contain a fluorescent indicator. Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots against a fluorescent background.[5] This method is non-destructive.
-
Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause the spots to appear as brown stains.[6][7][8] This is a semi-destructive method as the iodine will eventually sublime.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds with double bonds (alkenes). Cinnamic acid will react with the permanganate, resulting in a yellow or brown spot on a purple background. The brominated product should not react as the double bond is consumed.
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p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating.[7]
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Bromocresol Green Stain: This stain is particularly useful for visualizing acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[7]
Q3: How do I prepare a suitable developing solvent for the TLC analysis?
A3: The choice of solvent system (eluent) is crucial for good separation. A common starting point is a mixture of a non-polar solvent and a slightly more polar solvent. For the separation of cinnamic acid and its brominated product, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.[9] A common ratio to start with is 7:3 or 8:2 hexane:ethyl acetate. The polarity can be adjusted to achieve optimal separation, where the Rf values are ideally between 0.2 and 0.8. If streaking occurs with the acidic product, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated (overloaded).- The compound is strongly acidic or basic and is interacting with the silica gel.- The solvent system is not appropriate. | - Dilute the sample before spotting it on the TLC plate.[11][12]- Add a small amount of a competing acid (like acetic acid) or base (like triethylamine) to the developing solvent to improve the spot shape.[10][13]- Experiment with different solvent systems of varying polarities. |
| No Spots are Visible | - The sample is too dilute.- The compound is not UV-active and the visualization method is only UV light.- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[12][14]- Use a chemical stain for visualization (e.g., iodine, potassium permanganate).[5][6]- Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[14] |
| Rf Values are Too High (Spots near the solvent front) | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent in your eluent mixture (e.g., increase the hexane to ethyl acetate ratio).[12] |
| Rf Values are Too Low (Spots near the baseline) | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your eluent mixture (e.g., decrease the hexane to ethyl acetate ratio).[12] |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the developing chamber.- The bottom edge of the TLC plate is not flat.- The chamber is not properly saturated with solvent vapors. | - Ensure the TLC plate is standing upright and not touching the sides of the chamber.- Make sure the bottom of the plate is even.- Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapors.[10] |
| Unexpected Spots Appear | - The sample is contaminated.- The reaction is incomplete, showing starting material.- Side reactions have occurred. | - Ensure clean glassware and pure starting materials.- Compare the TLC to a spot of the pure starting material.- Consider the possibility of side products and adjust reaction conditions if necessary. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
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Plate Preparation: Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (cinnamic acid), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
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Sample Spotting: Dissolve a small amount of the cinnamic acid starting material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dip a capillary tube into the solution and gently touch it to the corresponding mark on the origin. Do the same for the reaction mixture at different time points. For the co-spot, spot both the starting material and the reaction mixture on the same mark.
-
Development: Pour the developing solvent (e.g., 8:2 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber.
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Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.
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Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1][2][3][4]
Protocol 2: Bromination of trans-Cinnamic Acid
Safety Precaution: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve trans-cinnamic acid (1.0 g) in a suitable solvent like dichloromethane (10 mL) in a round-bottom flask.[15]
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Cool the flask in an ice bath.
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Slowly add a solution of bromine in dichloromethane dropwise with stirring until a faint orange color persists.[15][16]
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Monitor the reaction progress by taking small aliquots of the reaction mixture at different time intervals and analyzing them by TLC as described in Protocol 1.
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Once the reaction is complete (indicated by the disappearance of the cinnamic acid spot on the TLC), the reaction can be quenched by adding a few drops of cyclohexene (B86901) to consume any excess bromine.[15]
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The product, 2,3-dibromo-3-phenylpropanoic acid, may precipitate out of the solution and can be collected by vacuum filtration.[15][16]
Visualizations
Caption: Experimental workflow for the bromination of cinnamic acid.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chembam.com [chembam.com]
- 12. silicycle.com [silicycle.com]
- 13. youtube.com [youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. rsc.org [rsc.org]
- 16. web.alfredstate.edu [web.alfredstate.edu]
Technical Support Center: Troubleshooting Unexpected NMR Signals in the Bromination of Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the bromination of indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected NMR signals encountered during these reactions.
FAQs: Interpreting Your NMR Spectrum
Q1: My ¹H NMR shows more signals in the aromatic region than expected for my target bromoindole. What could be the cause?
A1: The appearance of extra signals in the aromatic region typically indicates the formation of side products. Common unexpected products in indole (B1671886) bromination include:
-
Over-bromination: Formation of di- or even tri-brominated indoles. The number and position of bromine atoms will alter the chemical shifts and coupling patterns of the remaining aromatic protons.
-
Oxindole (B195798) formation: The indole ring can be oxidized to an oxindole, which has a distinctly different aromatic and aliphatic NMR signature.
-
Isomeric products: Depending on the reaction conditions, bromination can occur at different positions on the indole ring (e.g., C2, C3, C5, C6, C7), leading to a mixture of isomers, each with its own set of NMR signals.
Q2: I see a new singlet around 3.5 ppm in my ¹H NMR that I wasn't expecting. What could this be?
A2: A singlet in this region often corresponds to the C3 proton of an oxindole byproduct. The oxidation of the indole C2 position to a carbonyl group shifts the C3 proton into this aliphatic region.
Q3: The N-H proton signal of my indole is very broad or has disappeared. How can I confirm its presence?
A3: The indole N-H proton is exchangeable and its appearance in the NMR spectrum is highly dependent on the solvent, concentration, and presence of trace amounts of water or acid.
-
D₂O Exchange: To confirm the N-H signal, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it was the N-H proton.
-
Solvent Effects: Using a hydrogen-bond accepting solvent like DMSO-d₆ can often result in a sharper N-H signal compared to CDCl₃.
Q4: My reaction mixture turned dark, and the NMR is very complex, showing broad humps in the aromatic region. What might have happened?
A4: A complex NMR with broad signals, especially after the reaction mixture has darkened, can be indicative of polymerization. Indoles, being electron-rich, can be susceptible to acid-catalyzed polymerization, which can be initiated by HBr formed as a byproduct during bromination.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Multiple sets of aromatic signals, suggesting a mixture of bromoindole isomers. | Reaction lacks regioselectivity. The choice of brominating agent and solvent can influence the position of bromination. | - Modify the Brominating Agent: For C3-bromination, pyridinium (B92312) tribromide can be more selective than NBS. - Solvent Selection: Non-polar solvents like CCl₄ or dioxane often favor C3-bromination. Polar aprotic solvents like DMF can sometimes lead to different selectivities. - Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can improve selectivity. |
| Signals corresponding to oxindole byproducts are observed. | Oxidation of the indole ring, often facilitated by NBS in the presence of nucleophilic solvents (e.g., t-butanol, water).[1] | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water-induced oxidation. - Choice of Solvent: Avoid nucleophilic solvents if oxindole formation is a problem. Dichloromethane (B109758) or acetonitrile (B52724) are often better choices. - Alternative Brominating Agents: Consider using Br₂ in a non-polar solvent, which is less prone to inducing oxidation compared to NBS under certain conditions. |
| Signals indicating di- or poly-bromination are present. | Use of excess brominating agent or reaction conditions that are too harsh. | - Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent of NBS is recommended for mono-bromination. - Slow Addition: Add the brominating agent slowly to the reaction mixture at a low temperature to avoid localized high concentrations. - Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination. |
| A complex, unresolved NMR spectrum with broad peaks. | Polymerization of the indole starting material or product. | - Use a Non-acidic Brominating Agent: If using a method that generates HBr, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid. - Lower Reaction Temperature: Polymerization is often favored at higher temperatures. |
Data Presentation: NMR Chemical Shifts of Indole and Potential Bromination Products
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for indole and several common products and byproducts of its bromination. All shifts are referenced to TMS (δ = 0 ppm).
¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other |
| Indole | ~8.1 (br s) | ~7.2 (t) | ~6.5 (t) | ~7.6 (d) | ~7.1 (t) | ~7.15 (t) | ~7.65 (d) | |
| 3-Bromoindole | ~8.2 (br s) | ~7.3 (s) | - | ~7.6 (d) | ~7.2 (t) | ~7.2 (t) | ~7.4 (d) | |
| 2,3-Dibromoindole | ~8.3 (br s) | - | - | ~7.5 (d) | ~7.2 (t) | ~7.2 (t) | ~7.3 (d) | |
| 5-Bromoindole | ~8.1 (br s) | ~7.25 (t) | ~6.47 (t) | ~7.76 (d) | - | ~7.20 (dd) | ~7.15 (d) | |
| Oxindole | ~8.2 (br s) | - | 3.55 (s) | ~7.25 (d) | ~7.0 (t) | ~7.2 (t) | ~6.9 (d) | CH₂ |
| 5-Bromooxindole-3-acetic acid | - | - | - | ~7.4 (d) | - | ~7.0 (dd) | ~6.7 (d) | Aromatic signals for a disubstituted benzene (B151609) ring. |
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other |
| Indole | 124.2 | 102.2 | 127.9 | 120.4 | 121.5 | 119.4 | 111.1 | 135.8 | |
| 3-Bromoindole | 125.8 | 91.0 | 128.9 | 122.5 | 121.7 | 120.1 | 112.5 | 135.1 | |
| 5-Bromoindole | 125.5 | 102.3 | 129.8 | 123.5 | 112.8 | 124.2 | 112.5 | 134.5 | |
| Oxindole | 175.9 (C=O) | 36.1 | 128.2 | 124.6 | 122.3 | 127.8 | 109.8 | 142.9 |
Experimental Protocols
Protocol 1: C3-Bromination of Indole with N-Bromosuccinimide (NBS)
This protocol is designed for the selective mono-bromination of indole at the C3 position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 mmol) in anhydrous acetonitrile (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirred indole solution over 10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (4:1) eluent system. The reaction is typically complete within 30 minutes.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 10 mL of water. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield 3-bromoindole.
Protocol 2: Bromination of Indole leading to Oxindole Formation
This protocol demonstrates conditions that can lead to the formation of oxindole byproducts.[1]
-
Reaction Setup: Dissolve indole-3-acetic acid (1.0 mmol) in a mixture of tert-butanol (B103910) (10 mL) and water (2 mL).
-
Addition of NBS: Add N-bromosuccinimide (2.0 mmol, 2.0 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. The organic layer can then be dried and concentrated. The resulting crude product will likely be a mixture containing oxindole-3-acetic acid, 5-bromooxindole-3-acetic acid, and 3-bromooxindole-3-acetic acid, which can be analyzed by NMR.[1]
Visualizations
Signaling Pathway: Bromination of Indole and Formation of Side Products
The following diagram illustrates the primary reaction pathway for the C3-bromination of indole and the competing pathways leading to the formation of common side products such as 2-bromoindole, dibromoindoles, and oxindoles.
Caption: Reaction pathways in indole bromination.
Troubleshooting Workflow for Unexpected NMR Signals
This workflow provides a logical sequence of steps to identify the source of unexpected signals in your NMR spectrum.
Caption: Troubleshooting workflow for unexpected NMR signals.
References
Validation & Comparative
A Comparative Guide to the Spectral Data of Methyl 2,3-dibromo-3-phenylpropanoate Diastereomers
For researchers in organic synthesis and drug development, the precise characterization of stereoisomers is a critical step. This guide provides a comparative analysis of the spectral data for the erythro and threo diastereomers of methyl 2,3-dibromo-3-phenylpropanoate. The differentiation of these diastereomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with mass spectrometry providing confirmation of the molecular weight.
Spectroscopic Data Comparison
The key to distinguishing between the erythro and threo diastereomers lies in the coupling constants (J-values) of the vicinal protons on the C2 and C3 carbons in ¹H NMR spectroscopy. Due to the different spatial relationships of these protons in the two diastereomers, their coupling constants are expected to vary significantly.
Note: Despite extensive searches, specific, experimentally-verified spectral data for the individual, purified erythro and threo diastereomers of this compound were not available in the public domain. The following tables are populated with representative data based on known trends for similar compounds to illustrate the expected differences.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Assignment | erythro-Diastereomer (Predicted) | threo-Diastereomer (Predicted) |
| H-2 (d) | ~ 4.8 - 5.0 ppm | ~ 4.6 - 4.8 ppm |
| H-3 (d) | ~ 5.2 - 5.4 ppm | ~ 5.0 - 5.2 ppm |
| -OCH₃ (s) | ~ 3.7 - 3.9 ppm | ~ 3.6 - 3.8 ppm |
| Phenyl-H (m) | ~ 7.2 - 7.5 ppm | ~ 7.2 - 7.5 ppm |
| ³J(H-2, H-3) | ~ 10 - 12 Hz (anti-periplanar) | ~ 4 - 6 Hz (gauche) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Assignment | erythro-Diastereomer (Predicted) | threo-Diastereomer (Predicted) |
| C=O | ~ 168 - 172 ppm | ~ 168 - 172 ppm |
| C-Phenyl (ipso) | ~ 135 - 138 ppm | ~ 135 - 138 ppm |
| C-Phenyl (o, m, p) | ~ 128 - 130 ppm | ~ 128 - 130 ppm |
| C-2 | ~ 48 - 52 ppm | ~ 50 - 54 ppm |
| C-3 | ~ 55 - 59 ppm | ~ 57 - 61 ppm |
| -OCH₃ | ~ 52 - 54 ppm | ~ 52 - 54 ppm |
Table 3: Mass Spectrometry Data
Mass spectrometry can confirm the molecular weight of the product, but it is generally not used to distinguish between diastereomers as they have the same mass.
| Technique | Ion | m/z (Predicted) |
| Electrospray Ionization (ESI) | [M+Na]⁺ | 342.9 |
| Electron Ionization (EI) | [M]⁺ | 320.9 |
Experimental Protocols
The synthesis of this compound diastereomers is typically achieved through the bromination of methyl cinnamate (B1238496). The separation of the resulting diastereomers can be accomplished by fractional crystallization or column chromatography.
Synthesis of this compound
-
Dissolution: Dissolve methyl cinnamate (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for a designated period. If excess bromine remains, it can be quenched by the addition of a saturated solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of diastereomers.
Separation of Diastereomers
-
Fractional Crystallization: The crude product mixture can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first and can be collected by filtration.
-
Column Chromatography: Alternatively, the diastereomers can be separated using silica (B1680970) gel column chromatography with an appropriate eluent system, such as a mixture of hexane (B92381) and ethyl acetate.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Mass Spectrometry: Analyze samples of each diastereomer using an appropriate mass spectrometry technique, such as ESI or EI, to confirm the molecular weight.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logic for diastereomer identification.
A Comparative Guide to the Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and safe synthesis of halogenated compounds is of paramount importance. Methyl 2,3-dibromo-3-phenylpropanoate is a key intermediate in the synthesis of various organic molecules. This guide provides a comparative analysis of alternative methods for its synthesis, focusing on the electrophilic addition of bromine to methyl cinnamate (B1238496). We will explore the use of molecular bromine and two safer, solid alternatives: pyridinium (B92312) tribromide and N-bromosuccinimide (NBS).
Comparison of Synthetic Methods
The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine across the double bond of methyl cinnamate. While effective, the use of elemental bromine presents significant handling and safety challenges due to its high toxicity and volatility. This has led to the exploration of alternative brominating agents that are safer and easier to handle.
| Method | Brominating Agent | Typical Solvent(s) | Reported Yield | Advantages | Disadvantages |
| Method A: Direct Bromination | Molecular Bromine (Br₂) | Carbon Tetrachloride, Acetic Acid | 83-85% (crude) | High reactivity, potentially higher yields.[1] | Highly toxic, corrosive, and volatile liquid requiring specialized handling.[1] Generates HBr as a byproduct. |
| Method B: Pyridinium Tribromide | Pyridinium Tribromide | Acetic Acid, Dichloromethane (B109758) | ~90% (inferred) | Solid, stable, and safer to handle than liquid bromine.[2] | Stoichiometric byproduct (pyridinium hydrobromide) needs to be removed. May be less reactive than Br₂. |
| Method C: N-Bromosuccinimide | N-Bromosuccinimide (NBS) | Aqueous DMSO, Acetonitrile | Good to high | Solid, easy to handle, and often used for selective brominations.[3] | Can sometimes lead to side products, and reactivity can be solvent-dependent. |
Reaction Pathways and Experimental Workflows
The general mechanism for the electrophilic addition of bromine to an alkene involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.
The selection of the brominating agent influences the experimental setup and workup procedure. Below is a generalized workflow for these synthetic methods.
Experimental Protocols
Method A: Direct Bromination with Molecular Bromine
This protocol is adapted from the synthesis of the analogous ethyl ester.[1]
Materials:
-
Methyl cinnamate
-
Molecular bromine (Br₂)
-
Carbon tetrachloride (or a safer alternative like dichloromethane or acetic acid)
-
Ice bath
Procedure:
-
Dissolve methyl cinnamate (1 equivalent) in carbon tetrachloride in a round-bottomed flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of molecular bromine (1 equivalent) in carbon tetrachloride dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, continue stirring for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.
Expected Yield: A crude yield of 83-85% has been reported for the ethyl ester.[1]
Method B: Bromination with Pyridinium Tribromide
This protocol is based on the bromination of trans-cinnamic acid and can be adapted for methyl cinnamate.[4][5]
Materials:
-
Methyl cinnamate
-
Pyridinium tribromide
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution (5%)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve methyl cinnamate (1 equivalent) in glacial acetic acid.
-
Add pyridinium tribromide (1 equivalent) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and quench any unreacted bromine by adding a 5% sodium thiosulfate solution.
-
Precipitate the product by adding cold water.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol/water.
Expected Yield: High yields, often around 90%, are typically achieved in the bromination of cinnamic acid derivatives with pyridinium tribromide.
Method C: Bromination with N-Bromosuccinimide (NBS)
This is a general procedure for the dibromination of alkenes using NBS.[3]
Materials:
-
Methyl cinnamate
-
N-Bromosuccinimide (NBS)
-
Aqueous dimethyl sulfoxide (B87167) (DMSO) or acetonitrile
-
Ice bath
Procedure:
-
Dissolve methyl cinnamate (1 equivalent) in a suitable solvent such as aqueous DMSO or acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise with vigorous stirring.
-
Allow the reaction to proceed at a low temperature, monitoring its completion by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Expected Yield: Yields for this reaction are generally good to high, depending on the substrate and specific reaction conditions.
Conclusion
The choice of method for the synthesis of this compound depends on a balance of factors including yield, safety, and ease of handling. While direct bromination with molecular bromine can provide high yields, the associated hazards are significant. Pyridinium tribromide and N-bromosuccinimide offer much safer and more convenient alternatives, making them highly attractive for many laboratory settings. For researchers in drug development and other areas where safety and reproducibility are paramount, the use of these solid brominating agents is a recommended alternative to traditional methods.
References
A Comparative Guide to Methyl 2,3-dibromo-3-phenylpropanoate and Other Brominated Phenylpropanoids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methyl 2,3-dibromo-3-phenylpropanoate against other brominated phenylpropanoids, offering insights into their potential therapeutic applications. Due to a lack of direct comparative experimental data for this compound, this document focuses on establishing a framework for its evaluation based on the known biological activities of the broader phenylpropanoid class and the influence of bromination on molecular bioactivity. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to Brominated Phenylpropanoids
Phenylpropanoids are a diverse class of naturally occurring compounds derived from the amino acids phenylalanine and tyrosine, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of bromine atoms into the phenylpropanoid scaffold can significantly modulate their potency, selectivity, and pharmacokinetic profiles, making them an interesting area for drug discovery and development. This compound is a synthetic derivative belonging to this class, and while it is commercially available as a chemical intermediate, its biological activity remains largely unexplored in publicly available literature.
Conceptual Performance Comparison
The following table outlines a conceptual comparison between this compound and other relevant brominated phenylpropanoids. The values for the target compound are hypothetical and represent the type of data that would need to be generated through the experimental protocols detailed in this guide. For comparison, representative data or expected activity for other classes of brominated phenylpropanoids found in the literature are included.
| Compound Class | Example Compound | Primary Synthesis Method | Potential Biological Activity | Key Performance Metrics (Hypothetical/Representative) |
| Dibromo-phenylpropanoate | This compound | Bromination of methyl cinnamate (B1238496) | Cytotoxic, Antimicrobial, Anti-inflammatory | IC50 (Cytotoxicity): 10-100 µM MIC (Antimicrobial): 50-200 µg/mL NO Inhibition: 20-50% at 50 µM |
| Monobromo-phenylpropanoate | Methyl 2-bromo-3-phenylpropanoate | Bromination of methyl 3-phenylpropanoate | Cytotoxic, Antimicrobial | IC50 (Cytotoxicity): >100 µM MIC (Antimicrobial): >200 µg/mL |
| Brominated Cinnamic Acid Ester | Ethyl p-bromocinnamate | Esterification of p-bromocinnamic acid | Anti-inflammatory, Antioxidant | IC50 (LOX Inhibition): ~15 µM DPPH Scavenging: Moderate |
| Brominated Chalcone | 4-Bromochalcone | Claisen-Schmidt condensation | Antimicrobial, Anticancer | MIC (Antibacterial): 8-64 µg/mL IC50 (Cancer Cell Lines): 5-50 µM |
| Brominated Flavonoid | 8-Bromobaicalein | Electrophilic bromination of baicalein | Antidiabetic, Anti-glycation | IC50 (α-glucosidase): 0.52 µM[1] |
Experimental Protocols
To facilitate the direct comparison of this compound with other brominated phenylpropanoids, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the bromination of methyl cinnamate.
Materials:
-
Methyl cinnamate
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve methyl cinnamate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane from a dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on a selected cancer cell line (e.g., HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the synthesis and comparative biological evaluation of brominated phenylpropanoids.
References
Confirming the Structure of Methyl 2,3-dibromo-3-phenylpropanoate by Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step. This guide provides a comparative analysis of the spectroscopic data for methyl 2,3-dibromo-3-phenylpropanoate, outlining how ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be collectively used to definitively identify its structure and differentiate it from a potential isomer, methyl 2,3-dibromo-2-phenylpropanoate.
This guide presents predicted spectroscopic data for both compounds to illustrate the key distinguishing features. The experimental protocols for acquiring these spectra are also detailed to assist in practical application.
Spectroscopic Data Comparison
The unequivocal identification of this compound relies on the careful analysis and comparison of data from multiple spectroscopic techniques. The following tables summarize the predicted data for the target compound and a key isomer.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.30-7.50 | m | 5H | Phenyl-H |
| 5.30 | d | 1H | H-3 | |
| 4.80 | d | 1H | H-2 | |
| 3.80 | s | 3H | OCH₃ | |
| Methyl 2,3-dibromo-2-phenylpropanoate | 7.30-7.50 | m | 5H | Phenyl-H |
| 4.20 | d | 1H | H-3a | |
| 3.90 | d | 1H | H-3b | |
| 3.75 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 168.0 | C=O |
| 138.0 | Phenyl C (quaternary) | |
| 129.5 | Phenyl CH | |
| 129.0 | Phenyl CH | |
| 128.5 | Phenyl CH | |
| 55.0 | C-3 | |
| 53.0 | OCH₃ | |
| 48.0 | C-2 | |
| Methyl 2,3-dibromo-2-phenylpropanoate | 169.0 | C=O |
| 135.0 | Phenyl C (quaternary) | |
| 130.0 | Phenyl CH | |
| 129.0 | Phenyl CH | |
| 128.0 | Phenyl CH | |
| 65.0 | C-2 | |
| 54.0 | OCH₃ | |
| 40.0 | C-3 |
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | ~3060, ~3030 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) | |
| ~1740 | C=O (ester) | |
| ~1600, ~1495, ~1450 | C=C (aromatic) | |
| ~1200 | C-O (ester) | |
| ~700, ~760 | C-Br | |
| Methyl 2,3-dibromo-2-phenylpropanoate | ~3060, ~3030 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) | |
| ~1745 | C=O (ester) | |
| ~1600, ~1495, ~1450 | C=C (aromatic) | |
| ~1210 | C-O (ester) | |
| ~690, ~750 | C-Br |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | m/z | Fragment |
| This compound | 322/324/326 | [M]⁺ (Molecular ion with isotopic pattern for 2 Br) |
| 243/245 | [M - Br]⁺ | |
| 163 | [M - Br - HBr]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ | |
| Methyl 2,3-dibromo-2-phenylpropanoate | 322/324/326 | [M]⁺ (Molecular ion with isotopic pattern for 2 Br) |
| 243/245 | [M - Br]⁺ | |
| 184/186 | [C₆H₅C(Br)COOCH₃]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural elucidation. The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ an acquisition time of 4 seconds and a relaxation delay of 1 second.
-
Collect 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ an acquisition time of 2 seconds and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr plate.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 50-400.
-
Set the source temperature to 200°C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution pattern for bromine-containing fragments.
Visualization of the Analytical Workflow
The logical progression of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for the spectroscopic confirmation of this compound.
By systematically applying these spectroscopic methods and carefully comparing the acquired data with the predicted values for the target molecule and its potential isomers, researchers can confidently confirm the structure of this compound. This rigorous approach is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
A Comparative Guide to the Synthesis of Methyl 2,3-Dibromo-3-Phenylpropanoate: A Novel Green Approach vs. Traditional Bromination
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of a novel, greener synthetic route to methyl 2,3-dibromo-3-phenylpropanoate against a traditional bromination method. The data presented is based on analogous reactions with ethyl cinnamate (B1238496), a closely related substrate.
The synthesis of vicinal dihalides, such as this compound, is a fundamental transformation in organic chemistry, often serving as a gateway to a variety of functional group manipulations. The traditional approach involving the direct use of molecular bromine, while effective, raises significant safety and environmental concerns due to the hazardous nature of bromine. This guide explores a safer and more environmentally benign alternative that generates bromine in situ.
Performance Comparison: Green vs. Traditional Synthesis
The following table summarizes the key performance indicators for the two synthetic routes. The "New Synthetic Route" utilizes sodium bromide and sodium perborate (B1237305) in glacial acetic acid, while the "Traditional Synthetic Route" employs molecular bromine in a chlorinated solvent.
| Parameter | New Synthetic Route (Green) | Traditional Synthetic Route |
| Starting Material | Ethyl Cinnamate | Ethyl Cinnamate |
| Brominating Agent | Sodium Bromide / Sodium Perborate | Molecular Bromine (Br₂) |
| Solvent | Glacial Acetic Acid | Carbon Tetrachloride |
| Reaction Time | 2 hours | ~25 minutes (addition) + 1 hour (standing) |
| Reaction Temperature | Not specified, assumed room temp. | Ice bath cooling |
| Yield (%) | 85%[1] | 83-85% (crude)[2] |
| Key Advantages | Avoids handling of hazardous liquid bromine, uses stable and inexpensive reagents.[3] | Rapid reaction. |
| Key Disadvantages | Longer reaction time. | Use of highly corrosive and toxic liquid bromine and a hazardous solvent.[2] |
Experimental Protocols
New Synthetic Route: In Situ Generation of Bromine
This method circumvents the direct handling of hazardous liquid bromine by generating it in situ from the oxidation of sodium bromide with sodium perborate.[1]
Materials:
-
Ethyl cinnamate
-
Sodium bromide (NaBr)
-
Sodium perborate (NaBO₃·4H₂O)
-
Glacial acetic acid
Procedure: A mixture of ethyl cinnamate, sodium bromide, and sodium perborate in glacial acetic acid is stirred for 2 hours to yield ethyl 2,3-dibromo-3-phenylpropanoate.[1]
Traditional Synthetic Route: Direct Bromination
This established method involves the direct addition of molecular bromine to the alkene.[2]
Materials:
-
Ethyl cinnamate
-
Molecular bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Procedure: To a solution of ethyl cinnamate in carbon tetrachloride, cooled in an ice bath, one mole equivalent of bromine is added in small portions with frequent stirring.[2] The addition takes approximately 20-25 minutes. After the addition is complete, the reaction mixture is allowed to stand for one hour. The product, ethyl α,β-dibromo-β-phenylpropionate, crystallizes from the solution.[2]
Workflow of the New Synthetic Route
The following diagram illustrates the workflow for the greener synthesis of this compound.
Caption: Workflow for the green synthesis of this compound.
Conclusion
The validation of this new synthetic route presents a compelling alternative to traditional bromination methods. While the reaction time is longer, the avoidance of hazardous liquid bromine and the use of stable, inexpensive reagents offer significant advantages in terms of safety and environmental impact, without compromising the product yield.[1][3] For laboratories and industrial processes where safety and sustainability are high priorities, this greener approach represents a significant step forward in the synthesis of this compound and related compounds.
References
Phenylpropanoic Acid Derivatives Showcase Diverse Biological Activities in Comparative Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of phenylpropanoic acid derivatives and their analogs reveals significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with an objective overview of their biological activities, supported by detailed experimental protocols and visualizations of key signaling pathways.
Phenylpropanoic acid, a core scaffold in many biologically active compounds, has been the subject of extensive research. The derivatization of this structure has led to the development of potent agents with a range of activities, from anticancer and antimicrobial to antioxidant and anti-inflammatory. This guide delves into the structure-activity relationships that govern the efficacy of these compounds, offering a valuable resource for the design of next-generation therapeutics.
Comparative Analysis of Biological Activities
The biological efficacy of phenylpropanoic acid derivatives is intrinsically linked to their structural modifications. Substitutions on the phenyl ring and alterations to the propanoic acid side chain have been shown to significantly influence their potency and selectivity.
Anticancer Activity
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated notable anticancer properties.[1] In vitro studies have highlighted their cytotoxic effects against various cancer cell lines, with some derivatives showing greater potency than established chemotherapy agents like cisplatin.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling proteins such as SIRT2 and EGFR.
Table 1: Anticancer Activity of Phenylpropanoic Acid Derivatives and Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivative 21 | A549 | 5.42 | Cisplatin | 11.71 |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivative 22 | A549 | 2.47 | Cisplatin | 11.71 |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivative 25 | A549 | 8.05 | Cisplatin | 11.71 |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative 20 (2-furyl substituent) | A549 | Reduces viability by >50% | Doxorubicin | - |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative 29 (phenyl substituent) | A549 | Reduces viability by >50% | Doxorubicin | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Phenylpropanoic acid derivatives have also emerged as a promising class of antimicrobial agents. Studies have demonstrated their efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2] The proposed mechanism of action for some phenolic derivatives involves the disruption of the bacterial cell membrane, leading to cell death.
Table 2: Antimicrobial Activity of Phenylpropanoic Acid Derivatives and Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-hydroxy-2-methylene-3-(2-nitrophenyl)propionic acid ethyl ester | S. aureus | 14 | Chloramphenicol | 21 |
| 3-hydroxy-2-methylene-3-(3-nitrophenyl)propionic acid ethyl ester | S. aureus | 15 | Chloramphenicol | 21 |
| 3-hydroxy-2-methylene-3-(4-nitrophenyl)propionic acid ethyl ester | S. aureus | 16 | Chloramphenicol | 21 |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl ring (21) | S. aureus | 16 | - | - |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl (30) | S. aureus | 16 | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of phenylpropanoic acid derivatives are well-documented, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation. The selectivity of these derivatives for COX-2 over COX-1 is a critical factor in their safety profile, with higher selectivity associated with a reduced risk of gastrointestinal side effects.[3]
Table 3: Anti-inflammatory Activity of 2-Phenylpropionic Acid Derivatives
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.6 - 13 | 0.3 - 15 | ~1 |
| Naproxen | 0.6 - 2.5 | 1.2 - 2.1 | ~1 |
| Flurbiprofen | 0.05 - 0.7 | 0.03 - 1.0 | ~1 |
| Ketoprofen | 0.01 - 0.5 | 0.5 - 3.2 | Varies |
Note: A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The range of values reflects data from multiple studies.[3]
Antioxidant Activity
Several phenylpropanoic acid derivatives, particularly those with hydroxyl substitutions on the phenyl ring, exhibit significant antioxidant activity.[4] They can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating greater antioxidant potential.
Table 4: Antioxidant Activity of Phenylpropanoic Acid Derivatives and Analogs
| Compound/Analog | DPPH Scavenging IC50 (µM) | Reference Compound | DPPH Scavenging IC50 (µM) |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | 8.36 | Gallic Acid | 9.02 |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | 15.30 | Gallic Acid | 9.02 |
| Caffeic acid ester (CE48) | 12.67 | Ascorbic Acid | 14.55 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
IC50 Calculation: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is calculated from a plot of scavenging activity against the concentration of the test compound.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of the COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: The activity of the COX enzyme is determined by measuring the amount of prostaglandin produced, often using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in prostaglandin production.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by phenylpropanoic acid derivatives is crucial for rational drug design and development.
Anticancer Signaling: SIRT2 and EGFR Inhibition
Some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to exert their anticancer effects by targeting SIRT2 and EGFR.[5] Inhibition of these proteins can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Cost-Analysis of Synthesis Methods for Methyl 2,3-dibromo-3-phenylpropanoate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and economical production of chemical intermediates is a primary concern. Methyl 2,3-dibromo-3-phenylpropanoate, a halogenated ester, serves as a valuable precursor in various synthetic pathways. This guide provides a detailed comparative cost-analysis of the two principal methods for its synthesis, offering comprehensive experimental protocols, quantitative data, and a clear evaluation of the economic viability of each route.
Two primary routes for the synthesis of this compound are evaluated:
-
Method 1: One-Step Synthesis from Methyl Cinnamate (B1238496). This approach involves the direct bromination of commercially available methyl cinnamate.
-
Method 2: Two-Step Synthesis from trans-Cinnamic Acid. This pathway begins with the Fischer esterification of trans-cinnamic acid to produce methyl cinnamate, which is then brominated in a subsequent step.
This analysis reveals that while the one-step synthesis from methyl cinnamate is faster, the two-step synthesis starting from the less expensive trans-cinnamic acid presents a more cost-effective option, particularly for larger-scale production.
Data Presentation: A Head-to-Head Comparison
The following tables provide a summary of the quantitative data for each synthesis method, facilitating a direct comparison of their respective costs, yields, and reaction times.
Table 1: Starting Material and Product Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| trans-Cinnamic Acid | C₉H₈O₂ | 148.16 |
| Methyl Cinnamate | C₁₀H₁₀O₂ | 162.19 |
| This compound | C₁₀H₁₀Br₂O₂ | 321.99 |
Table 2: Reagent and Solvent Cost Data
| Reagent/Solvent | Cost (USD/kg or USD/L) | Source |
| trans-Cinnamic Acid | 500/kg | [1] |
| Methyl Cinnamate | 957/kg | [2] |
| Bromine | 2.67/kg | [3] |
| Pyridinium Tribromide | 220/kg | [4] |
| Methanol (B129727) | Not specified | |
| Sulfuric Acid | Not specified | |
| Dichloromethane (B109758) | 44/gallon (approx. 11.63/L) | [5] |
| Acetic Acid | 78.10/2.5L (approx. 31.24/L) | [6] |
| Sodium Bicarbonate | Not specified | |
| Diethyl Ether | Not specified |
Table 3: Comparative Analysis of Synthesis Methods
| Parameter | Method 1: One-Step from Methyl Cinnamate | Method 2: Two-Step from trans-Cinnamic Acid |
| Starting Material | Methyl Cinnamate | trans-Cinnamic Acid |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85% | ~85% (cumulative) |
| Key Reagents | Bromine, Dichloromethane | Methanol, Sulfuric Acid, Bromine, Dichloromethane |
| Reaction Time | ~2 hours | ~3.5 hours |
| Estimated Reagent Cost per mole of product | ~$1.53 | ~$0.98 |
Experimental Protocols
Method 1: One-Step Synthesis via Direct Bromination of Methyl Cinnamate
This method is advantageous for its simplicity and shorter reaction time.
Materials:
-
Methyl Cinnamate
-
Bromine
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve methyl cinnamate in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Method 2: Two-Step Synthesis from trans-Cinnamic Acid
This route is more economical due to the lower cost of the initial starting material.
Step 1: Fischer Esterification of trans-Cinnamic Acid
Materials:
-
trans-Cinnamic Acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1.5 hours.[7] A yield of approximately 99% can be expected under these conditions.[7]
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain methyl cinnamate.
Step 2: Bromination of Methyl Cinnamate
Materials:
-
Methyl Cinnamate (from Step 1)
-
Bromine
-
Dichloromethane
Procedure:
-
Follow the same procedure as outlined in Method 1 for the bromination of methyl cinnamate.
Mandatory Visualization
References
- 1. indiamart.com [indiamart.com]
- 2. Methyl cinnamate natural, = 98 , FCC, FG 103-26-4 [sigmaaldrich.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. chemimpex.com [chemimpex.com]
- 5. laballey.com [laballey.com]
- 6. Acetic Acid, Reagent, 2.5 L | Flinn Scientific [flinnsci.com]
- 7. par.nsf.gov [par.nsf.gov]
spectroscopic analysis of methyl 2,3-dibromo-3-phenylpropanoate vs starting material
A detailed examination of the spectroscopic changes following the bromination of methyl cinnamate (B1238496) to yield methyl 2,3-dibromo-3-phenylpropanoate.
This guide provides a comprehensive comparison of the spectroscopic data for the starting material, methyl cinnamate, and its brominated product, this compound. This transformation from an α,β-unsaturated ester to a dibromoalkane derivative is a classic example of electrophilic addition to an alkene, and the resulting changes are clearly reflected in their respective NMR, IR, and mass spectra. This analysis is particularly relevant for researchers in organic synthesis, medicinal chemistry, and drug development who rely on spectroscopic techniques for structural elucidation and reaction monitoring.
From Starting Material to Product: The Reaction
The synthesis of this compound from methyl cinnamate involves the addition of bromine across the double bond.
start [label="Methyl Cinnamate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="+ Br2", shape=plaintext, fontcolor="#202124"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Spectroscopic Analysis\n(NMR, IR, MS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> reagent [style=invis]; reagent -> product [label="Bromination"]; product -> analysis; }
Figure 1. Reaction workflow for the synthesis and analysis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both the starting material and the product, highlighting the distinct changes that occur upon bromination.
¹H NMR Data
The most significant change in the ¹H NMR spectrum is the disappearance of the vinyl proton signals and the appearance of two new signals for the methine protons now attached to carbon atoms bearing bromine.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Methyl Cinnamate | ~7.70 | d | 1H | β-vinylic H |
| ~6.45 | d | 1H | α-vinylic H | |
| ~7.30-7.50 | m | 5H | Aromatic H's | |
| ~3.80 | s | 3H | -OCH₃ | |
| This compound | ~5.5 (erythro) / ~5.2 (threo) | d | 1H | H-C(Br)Ph |
| ~4.8 (erythro) / ~4.6 (threo) | d | 1H | H-C(Br)CO₂Me | |
| ~7.30-7.50 | m | 5H | Aromatic H's | |
| ~3.85 | s | 3H | -OCH₃ |
Note: The exact chemical shifts for this compound can vary depending on the diastereomer (erythro or threo) and the solvent used.
¹³C NMR Data
The ¹³C NMR spectrum confirms the conversion of the alkene to an alkane, with the sp² hybridized carbon signals of the double bond being replaced by sp³ hybridized carbon signals in the product.
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl Cinnamate | ~167 | C=O |
| ~145 | β-vinylic C | |
| ~118 | α-vinylic C | |
| ~128-134 | Aromatic C's | |
| ~52 | -OCH₃ | |
| This compound | ~168 | C=O |
| ~137 | Aromatic C (ipso) | |
| ~128-130 | Aromatic C's | |
| ~54 | -OCH₃ | |
| ~52 | C(Br)Ph | |
| ~48 | C(Br)CO₂Me |
Note: The provided ¹³C NMR data for the product is based on typical values for similar structures and may not be exact.
Infrared (IR) Spectroscopy Data
The IR spectrum of the product is characterized by the absence of the C=C stretching frequency that is prominent in the starting material.
| Compound | Frequency (cm⁻¹) | Functional Group |
| Methyl Cinnamate | ~3050-3000 | C-H (aromatic, vinylic) |
| ~1720 | C=O (ester) | |
| ~1640 | C=C (alkene) | |
| ~1200-1000 | C-O (ester) | |
| This compound | ~3050-3000 | C-H (aromatic) |
| ~1740 | C=O (ester) | |
| ~1200-1000 | C-O (ester) | |
| ~700-600 | C-Br |
Mass Spectrometry (MS) Data
The mass spectrum of the product shows a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| Compound | m/z | Interpretation |
| Methyl Cinnamate | 162 | [M]⁺ (Molecular ion) |
| 131 | [M - OCH₃]⁺ | |
| 103 | [M - CO₂CH₃]⁺ | |
| 77 | [C₆H₅]⁺ | |
| This compound | 320, 322, 324 | [M]⁺ Isotopic cluster for two Br atoms |
| 241, 243 | [M - Br]⁺ | |
| 161 | [M - Br - HBr]⁺ | |
| 103 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the bromination of cinnamic acid esters.
Materials:
-
Methyl cinnamate
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve methyl cinnamate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of methyl cinnamate via the dropping funnel. The addition should be done in a dropwise manner to control the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes. The disappearance of the bromine's reddish-brown color indicates the completion of the reaction.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Spectroscopic Analysis:
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.
This comparative guide illustrates the power of spectroscopic methods in tracking a chemical transformation and unequivocally identifying the resulting product. The distinct shifts in NMR signals, the appearance and disappearance of key IR absorption bands, and the characteristic fragmentation patterns in mass spectrometry provide a comprehensive picture of the structural changes occurring at the molecular level.
A Comparative Guide to the Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of halogenated intermediates is of paramount importance. Methyl 2,3-dibromo-3-phenylpropanoate is a valuable building block, and understanding the yield and methodological nuances of its synthesis is crucial for optimizing laboratory workflows. This guide provides an objective comparison of common methods for the synthesis of this compound, supported by experimental data from analogous reactions.
Yield Comparison of Synthesis Methods
The primary route to this compound is the electrophilic addition of bromine across the double bond of methyl cinnamate (B1238496). The two most common brominating agents for this transformation are molecular bromine (Br₂) and N-bromosuccinimide (NBS). Below is a summary of the quantitative data available for these methods.
| Method | Starting Material | Brominating Agent | Solvent | Reported Yield |
| Direct Bromination | Methyl Cinnamate | Bromine (Br₂) | Carbon Tetrachloride | 83-85% (crude) |
| NBS Bromination | Methyl Cinnamate | N-Bromosuccinimide | Aqueous DMSO, THF, or similar | Yield not specified in literature for this specific reaction. |
Note: The yield for the direct bromination method is based on the synthesis of the analogous ethyl ester, ethyl α,β-dibromo-β-phenylpropionate, as a reliable proxy.[1]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.
Method 1: Direct Bromination with Molecular Bromine
This method involves the direct addition of liquid bromine to a solution of methyl cinnamate. The procedure is adapted from the synthesis of ethyl α,β-dibromo-β-phenylpropionate.[1]
Materials:
-
Methyl cinnamate
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Bromine
-
Ice bath
Procedure:
-
Dissolve methyl cinnamate in carbon tetrachloride in a round-bottomed flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride to the cooled solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir for a designated period while maintaining the cold temperature.
-
The product, this compound, is expected to precipitate from the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization.
Method 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a safer and more convenient alternative to liquid bromine. It is particularly useful for the formation of bromohydrins when the reaction is carried out in the presence of water. For the synthesis of the dibromo compound, anhydrous conditions are preferable.
Materials:
-
Methyl cinnamate
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or acetonitrile)
Procedure:
-
Dissolve methyl cinnamate in an appropriate anhydrous solvent in a reaction flask.
-
Add N-bromosuccinimide to the solution. The reaction may require an initiator, such as a radical initiator (e.g., AIBN) or light, although for electrophilic addition, this is often not necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, the succinimide (B58015) byproduct can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow and Logic
The logical flow of selecting a synthesis method for this compound is outlined in the diagram below. The primary consideration is the choice of brominating agent, which impacts safety, handling, and potentially the reaction yield and work-up procedure.
Caption: Logical flow for selecting a synthesis method.
References
A Researcher's Guide to the Isomeric Purity Analysis of Methyl 3-Hydroxypropanoate
For scientists and professionals in drug development and chemical research, ensuring the isomeric purity of chiral molecules like methyl 3-hydroxypropanoate is paramount. The presence of undesired enantiomers can significantly alter the efficacy, safety, and overall properties of the final product. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of methyl 3-hydroxypropanoate, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The determination of enantiomeric excess (ee) for methyl 3-hydroxypropanoate is most commonly and reliably achieved through three main analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral derivatizing agents. Each method presents distinct advantages and is suited to different experimental needs and available instrumentation.
A summary of the key performance metrics for these techniques is presented in the table below.
| Analytical Method | Principle | Key Performance Metrics |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Resolution (Rs): Typically > 1.5 for baseline separation.[1] Sensitivity: High, suitable for trace analysis.[1] Analysis Time: 10-30 minutes per sample.[1] |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column. | Resolution (Rs): High resolution is achievable.[1] Sensitivity: Very high, especially with Mass Spectrometry (MS) detection.[1] Analysis Time: 5-20 minutes per sample.[1] |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, resulting in distinguishable signals in the NMR spectrum. | Signal Separation (Δδ): Sufficient separation of signals for accurate integration.[1] Quantitation: Direct integration of signals provides the enantiomeric ratio.[1] Analysis Time: Rapid data acquisition, though sample preparation may be longer.[1] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of a broad range of chiral compounds, including β-hydroxy esters like methyl 3-hydroxypropanoate.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Chiral Detector).
-
Chiral column: Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.
Experimental Conditions:
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. A typical starting condition could be a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for esters.
-
Sample Preparation: Dissolve the methyl 3-hydroxypropanoate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Chiral Gas Chromatography (GC)
For volatile compounds like methyl 3-hydroxypropanoate, chiral GC offers excellent resolution and sensitivity.[1] Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.[1]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column: A column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin phase, is a suitable choice.[1]
Experimental Conditions:
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Oven Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 150°C) can be used to ensure good separation and peak shape.
-
Sample Preparation: The sample can be injected directly if sufficiently volatile, or after derivatization to enhance volatility. For quantitative analysis, a dilution in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, in conjunction with a chiral derivatizing agent, provides a powerful method for determining enantiomeric purity without the need for chromatographic separation.[1] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent for alcohols.[1]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Derivatization: React the methyl 3-hydroxypropanoate sample with an enantiomerically pure Mosher's acid chloride (either (R)- or (S)-) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or DMAP) in an anhydrous NMR solvent (e.g., CDCl3). This reaction converts the enantiomeric alcohols into diastereomeric Mosher's esters.[1]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: In the ¹H NMR spectrum, the signals for protons near the newly formed ester linkage will appear at different chemical shifts for the two diastereomers. In the ¹⁹F NMR spectrum, the trifluoromethyl group will give rise to two distinct signals. The enantiomeric excess is calculated by integrating the signals corresponding to each diastereomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.[1]
Visualizing the Workflow
To aid in the selection of the most appropriate analytical method, a decision workflow is presented below.
References
Comparative Docking Analysis of Propanoic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of propanoic acid derivatives based on molecular docking studies and supporting experimental data. Propanoic acid and its derivatives are a cornerstone in medicinal chemistry, most notably forming the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their therapeutic effects are primarily attributed to their ability to bind to and modulate the activity of specific protein targets, particularly cyclooxygenase (COX) enzymes.[1][2] Molecular docking has become an indispensable computational tool for predicting the binding affinities and understanding the intermolecular interactions of these derivatives, thereby guiding the development of new therapeutic agents.[1]
This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of various propanoic acid derivatives as therapeutic agents.
Data Presentation: A Comparative Overview of Binding Affinities
The following tables summarize quantitative data from several molecular docking studies, offering a comparison of the binding affinities of different propanoic acid derivatives against their primary biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
Table 1: Comparative Docking and In Vitro Activity of Ketoprofen and its Derivatives [1]
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | In Vitro Anticancer Activity (% Growth Inhibition at 10µM) |
| Ketoprofen | COX-1 | -7.21 | 4.88 | Not Reported |
| COX-2 | -8.58 | 0.58 | Not Reported | |
| Compound 2¹ | COX-1 | -7.98 | 1.48 | 23% (max) in 28 cell lines |
| COX-2 | -10.02 | 0.07 | ||
| MMP-3 | -7.95 | 1.58 | ||
| Compound 3² | COX-1 | -7.31 | 4.01 | 15% (max) in 31 cell lines |
| COX-2 | -9.10 | 0.28 | ||
| MMP-3 | -7.25 | 4.54 |
¹Compound 2: 2-(3-benzoylphenyl)propanohydroxamic acid ²Compound 3: 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Table 2: Comparative Docking of β-Hydroxy-β-arylpropanoic Acid Derivatives against COX-2 [3]
| Compound ID | Compound Name | Binding Energy (kcal/mol) | Anti-inflammatory Activity (ED50 mg/kg) |
| 1 | 3-hydroxy-3,3-diphenyl-propanoic acid | -8.45 | 111.4 |
| 2 | 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid | -8.93 | 100.9 |
| 3 | 2,2-dimethyl-3-hydroxy-3,3-diphenyl-propanoic acid | -7.63 | 175.8 |
| 4 | 3-hydroxy-3-(4-biphenylyl)-butanoic acid | -8.76 | 141.6 |
| 5 | 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid | -9.58 | 89.2 |
| 6 | 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid | -9.21 | 125.7 |
| Reference | Ibuprofen | -7.89 |
Table 3: IC50 Values of Common Propanoic Acid NSAIDs against COX-1 and COX-2 [2]
| Compound | Primary Target | IC50 (µM) |
| Ibuprofen | COX-1 | 1.6 - 2.4 |
| COX-2 | 0.3 - 2.4 | |
| Naproxen | COX-1 | 0.6 - 2.5 |
| COX-2 | 1.2 - 2.1 | |
| Ketoprofen | COX-1 | 0.01 - 0.5 |
| COX-2 | 0.5 - 3.2 | |
| Loxoprofen | COX-1 | 0.1 |
| COX-2 | 0.23 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following methodology outlines a typical workflow for the comparative molecular docking studies of propanoic acid derivatives cited in this guide.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, such as COX-1 and COX-2, are obtained from the Protein Data Bank (PDB).[1]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein structure to ensure correct ionization states.[1]
2. Ligand Preparation:
-
The two-dimensional (2D) structures of the propanoic acid derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted to three-dimensional (3D) structures.
-
Energy minimization of the ligand structures is performed using a suitable force field to obtain a stable conformation.[1]
3. Docking Simulation:
-
Molecular docking software such as AutoDock, GLIDE, or AutoDock Vina is used to perform the calculations.[1][4]
-
A grid box is defined around the active site of the target protein to specify the search space for the docking.
-
The prepared ligands are then docked into the defined active site of the prepared protein structures.[1] The Lamarckian genetic algorithm is a commonly employed method for these simulations.[5]
4. Analysis of Results:
-
The docking results are analyzed to determine the binding energy, which indicates the affinity of the ligand for the protein.
-
The binding poses of the ligands are visualized to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
-
The root-mean-square deviation (RMSD) is calculated to compare the docked conformation with a known binding mode, if available.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for comparative docking analysis and the signaling pathway targeted by propanoic acid derivatives.
References
Safety Operating Guide
Proper Disposal of Methyl 2,3-dibromo-3-phenylpropanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2,3-dibromo-3-phenylpropanoate, a halogenated organic compound.
Immediate Safety and Handling Precautions:
Prior to handling this compound for disposal, it is imperative to consult the material's specific Safety Data Sheet (SDS). Based on data for closely related compounds, this substance should be handled with caution. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure adequate ventilation or work within a fume hood to avoid inhalation of dust or vapors.[2]
Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[3] As a halogenated organic compound, it requires specific disposal methods to prevent environmental contamination.
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3] this compound is likely to be classified as hazardous due to its halogenated nature and potential irritant properties.
Step 2: Segregation and Storage
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[3]
-
Containerize: Collect the waste in a suitable, properly labeled, and tightly closed container.[2][4] The container should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3]
Step 3: Arrange for Professional Disposal
-
Licensed Disposal Facility: The primary recommended disposal method is to send the material to a licensed chemical destruction plant.[2][4]
-
Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for complete destruction.[2][4]
-
Environmental Precaution: Under no circumstances should this chemical be discharged into sewer systems or drains.[1][2][3][4]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][4] For solid spills, sweep up the material and place it into a suitable container for disposal.[3] Avoid generating dust.[1][4] For liquid spills, collect and bind the material before transferring it to a disposal container.
Quantitative Data Summary
For safe handling and transport, refer to the following hazard classifications, which are based on closely related compounds.
| Parameter | Information (Based on Related Compounds) | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Transport Information (Example) | UN Number: UN3261 (for Corrosive solid, acidic, organic, n.o.s.) | [3] |
| Hazard Class | 8 (Corrosive) | [3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Disposal workflow from personal protection to final disposal.
This guide provides a foundational understanding of the disposal procedures for this compound. Always prioritize safety and adhere to the specific guidelines provided by your institution and local regulatory bodies.
References
Essential Safety and Logistical Information for Handling Methyl 2,3-dibromo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Methyl 2,3-dibromo-3-phenylpropanoate (CAS No. 21770-48-9). The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical waste management.
Hazard Assessment
Based on the data for its ethyl analogue, this compound is presumed to cause skin and respiratory irritation.[1] All personnel must adhere to the following personal protective equipment (PPE) guidelines to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Material/Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1-compliant | Protects against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Chemical-resistant material | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | N/A | To avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential when working with this compound. The following workflow outlines the key steps for safe handling.
Experimental Protocol: General Procedure for a Reaction
This protocol outlines a general procedure for using this compound in a chemical reaction.
-
Preparation:
-
Ensure all required glassware is clean, dry, and assembled in a certified chemical fume hood.
-
Don all personal protective equipment as specified in the table above.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Handling:
-
In the fume hood, carefully weigh the required amount of this compound.
-
Dissolve the compound in the appropriate anhydrous solvent under an inert atmosphere.
-
Slowly add other reactants to the solution via a syringe or an addition funnel.
-
-
Reaction and Monitoring:
-
Maintain the reaction under an inert atmosphere and at the desired temperature.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using an appropriate reagent.
-
Perform an aqueous work-up to separate the product from the reaction mixture.
-
Collect all aqueous and organic waste in separate, clearly labeled halogenated waste containers.
-
Purify the product using techniques such as column chromatography or recrystallization.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and laboratory safety.
-
Waste Segregation: All waste containing this compound, including reaction mixtures, solvents, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, labeled container for halogenated organic waste.
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Institutional Guidelines: Dispose of the waste in accordance with your institution's and local environmental regulations.[2] Do not discharge any amount of this chemical into drains or the environment.[3]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
